MPC-3100
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
(2S)-1-[4-[2-[6-amino-8-[(6-bromo-1,3-benzodioxol-5-yl)sulfanyl]purin-9-yl]ethyl]piperidin-1-yl]-2-hydroxypropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25BrN6O4S/c1-12(30)21(31)28-5-2-13(3-6-28)4-7-29-20-18(19(24)25-10-26-20)27-22(29)34-17-9-16-15(8-14(17)23)32-11-33-16/h8-10,12-13,30H,2-7,11H2,1H3,(H2,24,25,26)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVBWTNHDKVVFMI-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)CCN2C3=NC=NC(=C3N=C2SC4=C(C=C5C(=C4)OCO5)Br)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC(CC1)CCN2C3=NC=NC(=C3N=C2SC4=C(C=C5C(=C4)OCO5)Br)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25BrN6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30241969 | |
| Record name | MPC-3100 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30241969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
549.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
958025-66-6 | |
| Record name | MPC-3100 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0958025666 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MPC-3100 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30241969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MPC-3100 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9UMA2EEO9Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
In-Depth Technical Guide: The Core Mechanism of Action of MPC-3100
For Researchers, Scientists, and Drug Development Professionals
Abstract
MPC-3100 is a fully synthetic, orally bioavailable small-molecule inhibitor of Heat Shock Protein 90 (HSP90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in cancer cell growth, proliferation, and survival. By targeting the N-terminal ATP-binding pocket of HSP90, this compound disrupts the chaperone's activity, leading to the degradation of key oncoproteins and subsequent inhibition of tumor growth. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its binding characteristics, effects on cellular signaling pathways, and anti-tumor activity, supported by quantitative data and detailed experimental methodologies.
Introduction
Heat Shock Protein 90 (HSP90) is a highly conserved molecular chaperone that plays a critical role in maintaining cellular proteostasis. In cancer cells, HSP90 is often overexpressed and essential for the proper folding and stability of a wide range of "client" proteins, many of which are oncoproteins that drive malignant progression. Inhibition of HSP90 has therefore emerged as a promising therapeutic strategy for the treatment of various cancers.
This compound is a second-generation, purine-based HSP90 inhibitor that has demonstrated potent anti-tumor activity in preclinical models and has been evaluated in Phase I clinical trials.[1] Its synthetic nature and oral bioavailability offer potential advantages over earlier natural product-derived HSP90 inhibitors. This document will delve into the core mechanism of action of this compound, providing a detailed technical resource for the scientific community.
Biochemical and Cellular Activity
Binding Affinity and Inhibitory Potency
This compound exerts its inhibitory effect by competitively binding to the ATP-binding site located in the N-terminal domain of HSP90. This binding prevents the hydrolysis of ATP, a critical step in the HSP90 chaperone cycle. The inhibitory potency of this compound has been quantified in various assays:
| Assay Type | Target/Cell Line | IC50 Value | Reference |
| HSP90 Inhibition Assay | Recombinant HSP90 | 60 nM | [2][3] |
| HSP90 Inhibition Assay | Recombinant HSP90 | 0.14 µM | |
| Cell Proliferation Assay | HCT-116 (Colon Cancer) | 540 nM | [2][3] |
| Cell Proliferation Assay | A549 (Lung Cancer) | 0.77 µM | [4] |
| Cell Proliferation Assay | BT-474 (Breast Cancer) | 0.55 µM | [4] |
| Cell Proliferation Assay | NCI-N87 (Gastric Cancer) | Data not quantified | [2] |
| Cell Proliferation Assay | DU-145 (Prostate Cancer) | Data not quantified | [2] |
| Cell Proliferation Assay | HepG2 (Liver Cancer) | Data not quantified | [2] |
| Cell Proliferation Assay | HUH-7 (Liver Cancer) | Data not quantified | [2] |
Experimental Protocols
HSP90 Inhibition Assay (Luciferase Degradation): A common method to assess HSP90 inhibition is to measure the degradation of a known HSP90-dependent client protein, such as luciferase.
-
Cell Culture: Cancer cell lines (e.g., HCT-116) stably expressing a luciferase reporter are cultured in appropriate media.
-
Treatment: Cells are treated with varying concentrations of this compound or a vehicle control for a specified period (e.g., 24-48 hours).
-
Lysis: Cells are lysed to release cellular contents.
-
Luciferase Assay: Luciferase activity is measured using a luminometer following the addition of a luciferase substrate.
-
Data Analysis: The decrease in luciferase activity, indicative of its degradation, is used to calculate the IC50 value of the inhibitor.
Cell Proliferation Assay (MTT Assay): The anti-proliferative effects of this compound are typically evaluated using a colorimetric assay like the MTT assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with a serial dilution of this compound for a defined period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for its reduction to formazan by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control, and the IC50 value is determined.
Mechanism of Action: Signaling Pathways
The inhibition of HSP90 by this compound leads to the destabilization and subsequent proteasomal degradation of a multitude of oncogenic client proteins. This results in the simultaneous disruption of several critical signaling pathways that are essential for cancer cell survival and proliferation.
Key Downstream Effects
-
Client Protein Degradation: Treatment with this compound leads to a time- and concentration-dependent decrease in the levels of key HSP90 client proteins, including Her2, Raf-1, and Akt.
-
Induction of HSP70: A hallmark of HSP90 inhibition is the compensatory upregulation of other heat shock proteins, notably HSP70. This serves as a reliable biomarker for target engagement of HSP90 inhibitors in both preclinical and clinical settings.
Signaling Pathway Diagrams
Caption: this compound inhibits HSP90, leading to client protein degradation and anti-cancer effects.
Caption: Workflow for preclinical evaluation of this compound's anti-cancer activity.
In Vivo Anti-Tumor Efficacy
The anti-tumor activity of this compound has been demonstrated in various human cancer xenograft models. Oral administration of this compound resulted in significant tumor growth inhibition and, in some cases, tumor regression.
| Xenograft Model | Tumor Type | Efficacy | Reference |
| HT-29 | Colon Cancer | 68% tumor growth inhibition | [5] |
| NCI-N87 | Gastric Cancer (Her2+) | 44% tumor regression | [5] |
| Her2+ Breast Cancer | Breast Cancer | Potent anti-cancer activity | [6] |
| Myeloid Leukemia | Leukemia | Potent anti-cancer activity | [6] |
| Lung Cancer | Lung Cancer | Potent anti-cancer activity | [6] |
| Prostate Cancer | Prostate Cancer | Potent anti-cancer activity | [6] |
| Melanoma | Melanoma | Potent anti-cancer activity | [6] |
Clinical Development
This compound entered a Phase I clinical trial (NCT00920205) to evaluate its safety, tolerability, and pharmacokinetics in patients with advanced solid tumors.[7] The study was a dose-escalation trial designed to determine the maximum tolerated dose.[7] Preclinical data suggested that the drug levels achieved in patients could be efficacious.[8]
Conclusion
This compound is a potent, orally bioavailable HSP90 inhibitor that demonstrates significant anti-tumor activity through the disruption of the HSP90 chaperone machinery. Its mechanism of action involves the competitive inhibition of ATP binding to HSP90, leading to the degradation of a wide array of oncogenic client proteins and the induction of a characteristic biomarker response. The preclinical data strongly support its continued investigation as a potential therapeutic agent for the treatment of various cancers. This technical guide provides a foundational understanding of the core mechanism of this compound for researchers and drug development professionals.
References
- 1. This compound | inhibitor of heat shock protein 90 (Hsp90) | CAS 958025-66-6 | HSP抑制剂 | 美国InvivoChem [invivochem.cn]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Collection - Discovery of (2S)â1-[4-(2-{6-Amino-8-[(6-bromo-1,3-benzodioxol-5-yl)sulfanyl]â9Hâpurin-9-yl}ethyl)piperidin-1-yl]-2-hydroxypropan-1-one (this compound), a Purine-Based Hsp90 Inhibitor - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 5. Facebook [cancer.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Frontiers | The development of cancers research based on mitochondrial heat shock protein 90 [frontiersin.org]
- 8. TRAP-1, THE MITOCHONDRIAL Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
MPC-3100: A Technical Guide to a Novel Hsp90 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
MPC-3100 is a synthetic, orally bioavailable small molecule that acts as a potent inhibitor of Heat Shock Protein 90 (Hsp90). Hsp90 is a critical molecular chaperone responsible for the conformational stability and function of a wide range of client proteins, many of which are integral to oncogenic signaling pathways. By targeting Hsp90, this compound disrupts the maturation and stability of these oncoproteins, leading to their degradation and subsequent inhibition of tumor growth. This document provides a comprehensive technical overview of this compound, including its molecular target, mechanism of action, preclinical efficacy, and available clinical data. Detailed experimental methodologies and signaling pathway diagrams are provided to support further research and development efforts.
Molecular Target: Heat Shock Protein 90 (Hsp90)
The primary molecular target of this compound is Heat Shock Protein 90 (Hsp90).[1][2] Hsp90 is a highly conserved ATP-dependent molecular chaperone that plays a crucial role in maintaining cellular homeostasis by ensuring the proper folding, stability, and activity of a diverse set of client proteins. In cancer cells, Hsp90 is often overexpressed and is essential for the stability of numerous oncoproteins that drive tumor initiation, progression, and survival. These client proteins include key components of signal transduction pathways involved in cell proliferation, survival, angiogenesis, and metastasis. By targeting Hsp90, this compound represents a promising therapeutic strategy to simultaneously disrupt multiple oncogenic pathways.
Mechanism of Action
This compound exerts its anti-cancer effects by competitively binding to the ATP-binding pocket in the N-terminal domain of Hsp90. This action inhibits the intrinsic ATPase activity of Hsp90, which is essential for its chaperone function. The inhibition of Hsp90 leads to the misfolding and subsequent ubiquitination and proteasomal degradation of its client oncoproteins. A key pharmacodynamic biomarker of Hsp90 inhibition is the induction of Heat Shock Protein 70 (Hsp70), a co-chaperone that is upregulated as part of the cellular stress response to the accumulation of unfolded client proteins.[1]
Signaling Pathway
The following diagram illustrates the central role of Hsp90 in cellular signaling and the mechanism of action of this compound.
Preclinical Data
This compound has demonstrated significant anti-tumor activity in a broad range of preclinical cancer models.
In Vitro Cytotoxicity
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HCT-116 | Colon Cancer | 779.59 | [3] |
In Vivo Xenograft Models
This compound has shown robust tumor growth inhibition and regression in various human tumor xenograft models in mice.
| Cancer Cell Line | Cancer Type | This compound Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (TGI) / Regression | Reference |
| MV-4-11 | Acute Myeloid Leukemia | 200 | Daily | 68% TGI to 44% Regression | [2] |
| HT29 | Colon Cancer | 200 | Daily | 68% TGI to 44% Regression | [2] |
| DU145 | Prostate Cancer | 200 | Daily | 68% TGI to 44% Regression | [2] |
| NCI-H69 | Small Cell Lung Cancer | 200 | Daily | 68% TGI to 44% Regression | [2] |
| OVCAR-3 | Ovarian Cancer | 200 | Daily | 68% TGI to 44% Regression | [2] |
| BT-474 | Breast Cancer | 200 | Daily | 68% TGI to 44% Regression | [2] |
| NCI-N87 | Gastric Cancer | 200 | Daily | 68% TGI to 44% Regression | [2] |
| OPM-2 | Multiple Myeloma | 200 | Daily | 68% TGI to 44% Regression | [2] |
| A549 | Non-Small Cell Lung Cancer | 100 | Daily | Greater than monotherapy (in combination with erlotinib) | [1] |
| A-375 | Melanoma | 100 | Daily | 66% TGI (in combination with sorafenib) | [1] |
Clinical Data
A Phase 1, open-label, dose-escalation study (NCT00920205) was conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound in patients with refractory or recurrent solid tumors.[4][5]
-
Study Design : Patients received oral this compound for 21 days of a 28-day cycle.[4]
-
Key Findings :
-
Doses below 600 mg/day were generally safe and well-tolerated.[4]
-
The most common adverse events were gastrointestinal and were manageable.[4]
-
The recommended Phase 2 dose was determined to be 240 mg twice daily, with a potential for dose escalation.[4]
-
Stable disease was observed in 46% of patients at the end of the first cycle.[4]
-
Pharmacodynamic analysis of peripheral blood mononuclear cells (PBMCs) from treated patients showed an increase in Hsp70 expression, confirming target engagement.[1][2]
-
Further clinical development of this compound was hindered by its poor solubility, which led to the development of a more water-soluble prodrug, MPC-0767.[6]
Experimental Protocols
Detailed experimental protocols for studies specifically utilizing this compound are not extensively published. However, the following are representative protocols for key assays used to characterize Hsp90 inhibitors.
Western Blot Analysis for Hsp90 Client Protein Degradation
This protocol is used to assess the effect of this compound on the protein levels of Hsp90 client proteins (e.g., HER2, AKT, RAF-1) and the induction of Hsp70.
Materials:
-
Cancer cell lines of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target client proteins, Hsp70, and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere. Treat cells with varying concentrations of this compound (and a vehicle control) for a specified duration (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Immunoblotting:
-
Block the membrane in blocking buffer.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Experimental Workflow Diagram:
References
- 1. | BioWorld [bioworld.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of potent heat shock protein 90 (Hsp90) inhibitors: structure-based virtual screening, molecular dynamics simulation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. | BioWorld [bioworld.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Discovery of an L-alanine ester prodrug of the Hsp90 inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
MPC-3100: A Second-Generation Hsp90 Inhibitor for Oncological Applications
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Heat shock protein 90 (Hsp90) is a molecular chaperone crucial for the conformational maturation and stability of a wide array of client proteins, many of which are integral to oncogenic signaling pathways. Its inhibition presents a compelling therapeutic strategy for cancer treatment. MPC-3100 is an orally bioavailable, synthetic, second-generation small-molecule inhibitor of Hsp90.[1] By selectively binding to the N-terminal ATP-binding site of Hsp90, this compound disrupts its chaperone function, leading to the ubiquitination and subsequent proteasomal degradation of its client proteins.[2][3] This action results in the simultaneous disruption of multiple signaling pathways essential for tumor cell proliferation and survival.[1][4] This technical guide provides a comprehensive overview of the function, mechanism of action, and preclinical and clinical evaluation of this compound.
Core Mechanism of Action
This compound competitively inhibits the ATPase activity of Hsp90, a critical step in the chaperone's conformational cycle required for client protein activation.[2][5] This inhibition locks Hsp90 in an open conformation, preventing the binding and hydrolysis of ATP.[5] Consequently, Hsp90 client proteins, which are often mutated or overexpressed in cancer cells and are highly dependent on the chaperone for their stability, become destabilized.[3][6] These destabilized client proteins are then recognized by the cellular quality control machinery, leading to their ubiquitination and subsequent degradation by the proteasome.[3] A hallmark of Hsp90 inhibition is the compensatory induction of heat shock protein 70 (Hsp70), which serves as a pharmacodynamic biomarker of target engagement.[4]
Impact on Oncogenic Signaling Pathways
The inhibition of Hsp90 by this compound has pleiotropic effects on cancer cells by simultaneously targeting multiple key oncogenic signaling pathways. The degradation of Hsp90 client proteins disrupts these pathways, leading to cell cycle arrest, induction of apoptosis, and inhibition of tumor growth.
Key Hsp90 Client Proteins and Downstream Pathways
Several critical oncoproteins are client proteins of Hsp90 and are consequently targeted by this compound. These include:
-
HER2 (Human Epidermal Growth Factor Receptor 2): A receptor tyrosine kinase overexpressed in several cancers, including breast and gastric cancer. Its degradation disrupts the PI3K/Akt and MAPK signaling pathways.
-
Akt: A serine/threonine kinase that is a central node in the PI3K pathway, promoting cell survival and proliferation.
-
Raf-1 (C-Raf): A serine/threonine-protein kinase that is a key component of the MAPK/ERK signaling pathway, which is crucial for cell proliferation, differentiation, and survival.
The simultaneous degradation of these and other client proteins leads to a multi-pronged attack on the cancer cell's survival machinery.
Figure 1: this compound inhibits Hsp90, leading to client protein degradation and pathway disruption.
Preclinical Data
In Vitro Activity
This compound has demonstrated potent anti-proliferative activity across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its efficacy in targeting Hsp90-dependent cancer cells.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Her2-luciferase degradation | - | 60 | [2] |
| HCT-116 | Colon Carcinoma | 540 | [2] |
| NCI-N87 | Gastric Carcinoma | Data not specified | [2] |
| DU-145 | Prostate Carcinoma | Data not specified | [2] |
In Vivo Efficacy: NCI-N87 Gastric Cancer Xenograft Model
In a preclinical NCI-N87 gastric cancer xenograft model, this compound demonstrated significant anti-tumor activity.
| Animal Model | Treatment | Dosing Schedule | Tumor Growth Inhibition | Reference |
| NCI-N87 Xenograft | This compound (200 mg/kg) | Daily or 5 of 7 days for 3 weeks | Ranged from 68% inhibition to 44% regression | [4] |
Clinical Data: Phase 1 Study in Advanced Cancers
A Phase 1, first-in-human, open-label, dose-escalating study was conducted to evaluate the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound in patients with recurrent or refractory cancer.
Study Design and Demographics
-
Design: 3+3 dose escalation with accelerated titration.
-
Patient Population: 26 subjects with various refractory or recurrent cancers.
-
Dosing: Oral this compound administered in 28-day cycles. Doses ranged from 50 to 340 mg/m² once daily for 21 days followed by a 7-day rest, and 480 mg or 640 mg total daily doses administered as 240 mg or 320 mg every 12 hours for 28 days continuously.
Pharmacokinetics
-
Bioavailability: this compound is orally bioavailable.[4]
-
Dose Proportionality: Cmax and AUC(0–12h) on Day 1 increased in a nearly dose-proportional manner.
-
Half-life: The terminal plasma half-life ranged from 4.8 to 21.4 hours (mean 11.2 hours).
-
Accumulation: A modest degree of drug accumulation was observed, with Day 21 exposures being 1.01 to 1.99 times those on Day 1.
Pharmacodynamics
The induction of Hsp70 expression in peripheral blood mononuclear cells (PBMCs) was used as a biomarker for Hsp90 inhibition.
| Time Point | Observation | Reference |
| 24 hours post-treatment | Induction of Hsp70 expression | |
| Day 1 through Day 22 | Increase in the degree of Hsp70 induction | |
| 8 hours after first dose (sustained on Day 8 and Day 21) | Increase in Hsp70 levels in PBMCs | [4] |
Safety and Tolerability
-
Adverse Events: The majority of potentially drug-related adverse events were Grade 1 and 2. The most frequent were diarrhea (56%), nausea (56%), vomiting (32%), and fatigue (32%).
-
Serious Adverse Events: Five potentially-related serious adverse events were observed in four subjects.
Anti-Tumor Activity
-
Stable Disease: Nearly half of the subjects achieved stable disease.
Experimental Protocols
Her2-Luciferase Degradation Assay
This assay is used to quantify the ability of an Hsp90 inhibitor to induce the degradation of a specific Hsp90 client protein, Her2, which is fused to a luciferase reporter.
Figure 2: Workflow for the Her2-Luciferase Degradation Assay.
-
Cell Culture and Transfection: Cells (e.g., a suitable cancer cell line) are cultured under standard conditions and then transfected with a plasmid vector encoding a Her2-luciferase fusion protein.
-
Compound Treatment: Following transfection, cells are treated with varying concentrations of this compound or a vehicle control for a specified period (e.g., 24 hours).
-
Cell Lysis: After treatment, the cells are washed and lysed to release the cellular contents, including the Her2-luciferase fusion protein.
-
Luciferase Assay: A luciferase substrate is added to the cell lysate. The enzymatic activity of luciferase, which is proportional to the amount of stable Her2-luciferase protein, is measured as light output (luminescence) using a luminometer.
-
Data Analysis: The luminescence readings are normalized to a control (e.g., total protein concentration or a co-transfected control reporter) and plotted against the concentration of this compound to determine the IC50 value for Her2-luciferase degradation.[5]
HCT-116 Cell Proliferation Assay
This assay assesses the anti-proliferative effects of this compound on the HCT-116 human colon cancer cell line.
-
Cell Seeding: HCT-116 cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[2]
-
Compound Treatment: The cells are then treated with a serial dilution of this compound or a vehicle control and incubated for a defined period (e.g., 72 hours).[2]
-
Viability Assessment: Cell viability is measured using a metabolic assay, such as the MTT or WST-1 assay. These assays measure the metabolic activity of viable cells, which is proportional to the number of living cells.[2]
-
Data Analysis: The absorbance is read using a microplate reader, and the results are expressed as a percentage of the vehicle-treated control. The IC50 value for cell proliferation inhibition is calculated from the dose-response curve.[2]
NCI-N87 Gastric Cancer Xenograft Model
This in vivo model is used to evaluate the anti-tumor efficacy of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Tumor growth inhibition modeling of individual lesion dynamics and interorgan variability in HER2‐negative breast cancer patients treated with docetaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Assessment of Patient-Derived Xenograft Growth and Antitumor Activity: The NCI PDXNet Consensus Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional analysis of a putative HER2-associated expressed enhancer, Her2-Enhancer1, in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improvement of Parameter Estimations in Tumor Growth Inhibition Models on Xenografted Animals: a Novel Method to Handle the Interval Censoring Caused by Measurement of Smaller Tumors - PMC [pmc.ncbi.nlm.nih.gov]
MPC-3100 chemical structure and properties
An In-depth Technical Guide to MPC-3100: A Novel Hsp90 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a second-generation, orally bioavailable, synthetic small-molecule inhibitor of Heat Shock Protein 90 (Hsp90).[1][2][3] Its development as a potential antineoplastic agent stems from its targeted mechanism of action, which involves the selective inhibition of Hsp90's chaperone function. This leads to the degradation of numerous oncogenic client proteins, thereby impeding tumor cell proliferation and survival.[2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, preclinical and clinical data, and relevant experimental protocols for this compound.
Chemical Structure and Physicochemical Properties
This compound is a purine-based compound with the IUPAC name (S)-1-(4-(2-(6-amino-8-((6-bromobenzo[d][2][4]dioxol-5-yl)thio)-9H-purin-9-yl)ethyl)piperidin-1-yl)-2-hydroxypropan-1-one.[2] The chemical structure of this compound is presented in Figure 1.
Figure 1. Chemical Structure of this compound.
A summary of the key physicochemical properties of this compound is provided in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 958025-66-6 | [2][3] |
| Molecular Formula | C22H25BrN6O4S | [2][3] |
| Molecular Weight | 549.44 g/mol | [2][3] |
| Appearance | Solid powder | [2] |
| Solubility | Soluble in DMSO, not in water | [2] |
| Purity | >98% | [2] |
| SMILES Code | C--INVALID-LINK--C(N1CCC(CCN2C(SC3=C(Br)C=C(OCO4)C4=C3)=NC5=C(N)N=CN=C25)CC1)=O | [2] |
Mechanism of Action
This compound exerts its anticancer effects by selectively targeting the N-terminal ATP-binding pocket of Hsp90.[5] Hsp90 is a molecular chaperone that is crucial for the conformational maturation, stability, and function of a wide array of "client" proteins, many of which are critical for cancer cell growth and survival.[1][6] By inhibiting the ATPase activity of Hsp90, this compound disrupts the chaperone cycle, leading to the misfolding and subsequent proteasomal degradation of these client proteins. This multi-targeted approach simultaneously disrupts several key oncogenic signaling pathways. A key pharmacodynamic biomarker of Hsp90 inhibition is the induction of Heat Shock Protein 70 (Hsp70).[4]
Below is a simplified signaling pathway illustrating the mechanism of action of this compound.
Caption: Mechanism of action of this compound.
Preclinical Data
In Vitro Activity
This compound has demonstrated potent inhibitory activity against Hsp90 and broad anti-proliferative effects across a range of human cancer cell lines.
Table 2: In Vitro Activity of this compound
| Assay/Cell Line | Endpoint | Value | Reference |
| Hsp90 Binding Assay | IC50 | 60 nM | [7] |
| HCT-116 (Colon Cancer) | IC50 | 540 nM | [7] |
| NCI-N87 (Gastric Cancer) | - | Active | [7] |
| DU-145 (Prostate Cancer) | - | Active | [7] |
In Vivo Efficacy
In preclinical xenograft models, orally administered this compound has shown significant anti-tumor activity. In animals implanted with various cancer cell lines, including MV-4-11, HT29, DU145, NCI-H69, OVCAR-3, BT-474, NCI-N87, and OPM-2, a 200 mg/kg dose of this compound resulted in tumor growth inhibition ranging from 68% to 44% regression.[4] Notably, these anti-tumor effects were observed without significant weight loss in the animals.[4]
Clinical Data
A Phase 1, open-label, dose-escalation study (NCT00920205) was conducted to evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of this compound in patients with recurrent cancer refractory to available systemic therapy.[8]
Pharmacokinetics
Preliminary pharmacokinetic data from the Phase 1 trial demonstrated that this compound is orally bioavailable in cancer patients.[4] A more than proportional increase in drug levels was observed with increasing doses.[4]
Table 3: Preliminary Human Pharmacokinetic Parameters of this compound (165 mg/m² dose at day 21)
| Parameter | Value | Reference |
| Cmax (ng/mL) | 11,789 | [4] |
| AUC(0-24) (hr*ng/mL) | 199,749 | [4] |
These plasma concentrations in humans are comparable to those that demonstrated anti-tumor activity in mouse xenograft models.[4]
Pharmacodynamics
As a pharmacodynamic marker of Hsp90 inhibition, Hsp70 levels were measured in peripheral blood mononuclear cells (PBMCs) of patients. An increase in Hsp70 levels was observed 8 hours after the first dose and was sustained on Day 8 and Day 21, confirming target engagement in humans.[4]
Experimental Protocols
Detailed experimental protocols are crucial for the accurate evaluation of Hsp90 inhibitors like this compound. Below are representative protocols for key assays.
Hsp90 Binding Assay (Fluorescence Polarization)
This assay is used to determine the inhibitory activity of this compound on the Hsp90 protein.
Caption: Workflow for Hsp90 Fluorescence Polarization Binding Assay.
Protocol:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a black 96-well microplate, mix the different concentrations of this compound with Hsp90 protein.[5]
-
Incubate for 10 minutes at room temperature.[5]
-
Add a fluorescently-labeled geldanamycin (GM) probe (e.g., BODIPY-GM) to a final concentration of 5 nM.[5]
-
Incubate for 2-3 hours to allow the binding reaction to reach equilibrium.[5]
-
Measure the fluorescence polarization using a suitable plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Cell Proliferation Assay (MTT Assay)
This assay measures the effect of this compound on the proliferation of cancer cells.
Caption: Workflow for MTT Cell Proliferation Assay.
Protocol:
-
Seed cells (e.g., HCT-116) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete cell culture medium.
-
Remove the existing medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.[7]
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Add a solubilization solution (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by non-linear regression analysis.[7]
Conclusion
This compound is a potent and orally bioavailable Hsp90 inhibitor with a well-defined mechanism of action and promising preclinical and early clinical activity. Its ability to simultaneously target multiple oncogenic pathways by inducing the degradation of Hsp90 client proteins makes it an attractive candidate for cancer therapy. Further clinical development will be necessary to fully elucidate its therapeutic potential. This guide provides a foundational resource for researchers and drug development professionals working with or interested in this compound and other Hsp90 inhibitors.
References
- 1. Facebook [cancer.gov]
- 2. researchgate.net [researchgate.net]
- 3. medkoo.com [medkoo.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of potent heat shock protein 90 (Hsp90) inhibitors: structure-based virtual screening, molecular dynamics simulation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Hsp90 partners discovered using complementary proteomic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
The Core of Cancer Cell Machinery: A Technical Guide to MPC-3100, a Novel HSP90 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
MPC-3100 (CAS Number: 958025-66-6) is a potent, orally bioavailable, second-generation small-molecule inhibitor of Heat Shock Protein 90 (HSP90).[1] As a crucial molecular chaperone, HSP90 is responsible for the conformational stability and function of a wide array of client proteins, many of which are integral to cancer cell proliferation, survival, and angiogenesis.[2] By targeting the N-terminal ATP-binding pocket of HSP90, this compound disrupts the HSP90 chaperone cycle, leading to the proteasomal degradation of these oncogenic client proteins. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biological data, detailed experimental protocols, and relevant signaling pathways.
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 958025-66-6 | [2] |
| Molecular Formula | C22H25BrN6O4S | [1] |
| Molecular Weight | 549.44 g/mol | [1] |
| IUPAC Name | (2S)-1-[4-[2-[6-amino-8-[(6-bromo-1,3-benzodioxol-5-yl)sulfanyl]purin-9-yl]ethyl]piperidin-1-yl]-2-hydroxypropan-1-one | [2] |
| Solubility | Soluble in DMSO, not in water | [1] |
| Appearance | Solid powder | [1] |
Biological Activity and Quantitative Data
This compound has demonstrated potent and broad-spectrum anti-proliferative activity across a range of cancer cell lines. Its primary mechanism is the inhibition of HSP90, leading to the degradation of key oncogenic client proteins.
In Vitro Activity
| Parameter | Value | Cell Line/Assay | Reference |
| HSP90 IC50 | 60 nM | Her2-luciferase degradation assay | [2] |
| HSP90 IC50 | 140 nM | Competitive binding assay | |
| Cell Proliferation IC50 | 540 nM | HCT-116 (Colon) | |
| Anti-proliferative Activity | Broad-spectrum | NCI-N87 (Gastric), DU-145 (Prostate) | [2] |
| NLRP3 Inflammasome Inhibition IC50 (Priming) | 0.7 µM | Speck formation assay | [3] |
| NLRP3 Inflammasome Inhibition IC50 (Activation) | 2 µM | Speck formation assay | [3] |
In Vivo Activity and Pharmacokinetics
Preclinical and early clinical studies have shown that this compound is orally bioavailable and exhibits anti-tumor activity in xenograft models.[2][4] A phase I clinical trial (NCT00920205) was initiated to evaluate its safety and pharmacokinetics in cancer patients.[5]
| Parameter | Value | Species/Model | Reference |
| Tumor Growth Inhibition | 68% | NCI-N87 gastric cancer xenograft | [4] |
| Tumor Regression | 44% | Various xenograft models | [4] |
| Oral Bioavailability | Yes | Preclinical models and Humans | [2][4] |
| Human Cmax (165 mg/m2, Day 21) | 11789 ng/mL | Cancer Patients | [4] |
| Human AUC(0-24) (165 mg/m2, Day 21) | 199,749 hrng/mL | Cancer Patients | [4] |
| Mouse Cmax (200 mg/kg, single dose) | 21841 ng/mL | Tumor-bearing mice | [4] |
| Mouse AUC(0-24) (200 mg/kg, single dose) | 135,779 hrng/mL | Tumor-bearing mice | [4] |
Mechanism of Action and Signaling Pathways
This compound functions by competitively inhibiting the ATP-binding site in the N-terminal domain of HSP90. This prevents the conformational changes necessary for the HSP90 chaperone cycle, leading to the misfolding and subsequent ubiquitin-proteasome-mediated degradation of HSP90 client proteins. Many of these client proteins are critical nodes in various oncogenic signaling pathways.
This compound has also been shown to inhibit the NLRP3 inflammasome.[3] The NLRP3 inflammasome is a component of the innate immune system that, when activated, leads to the maturation and secretion of pro-inflammatory cytokines. Its inhibition by this compound suggests a potential role for this compound in inflammatory diseases, in addition to its anti-cancer properties.
References
MPC-3100: A Technical Guide to Solubility and Stability for the Research Professional
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of MPC-3100, a potent and selective second-generation inhibitor of Heat Shock Protein 90 (Hsp90). The information herein is intended to support researchers and drug development professionals in the effective handling, formulation, and experimental design involving this compound. While specific quantitative data for this compound is not widely available in public literature, this guide synthesizes known qualitative information and provides detailed, best-practice experimental protocols for determining its physicochemical properties.
Core Concepts: this compound and Hsp90 Inhibition
This compound exerts its therapeutic potential by inhibiting Hsp90, a molecular chaperone crucial for the conformational maturation and stability of a multitude of client proteins. Many of these client proteins are key components of oncogenic signaling pathways. By disrupting the Hsp90 chaperone cycle, this compound leads to the degradation of these client proteins, thereby impeding tumor cell growth, proliferation, and survival.
Mechanism of Action: Hsp90 Inhibition Signaling Pathway
The inhibition of Hsp90 by this compound initiates a cascade of events leading to the destabilization and subsequent degradation of client proteins via the ubiquitin-proteasome pathway. This disruption affects multiple critical signaling pathways implicated in cancer.
MPC-3100: A Technical Overview of a Novel Hsp90 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
MPC-3100 is a fully synthetic, orally bioavailable small molecule inhibitor of Heat Shock Protein 90 (Hsp90). Developed by Myrexis, Inc., this compound targets a key molecular chaperone involved in the folding, stabilization, and activation of numerous client proteins, many of which are critical for cancer cell growth, proliferation, and survival. This technical guide provides a comprehensive overview of the discovery and development of this compound, summarizing its mechanism of action, preclinical pharmacology, and clinical evaluation. All quantitative data is presented in structured tables, and key experimental methodologies are detailed. Signaling pathways and experimental workflows are visualized using diagrams generated with Graphviz (DOT language).
Mechanism of Action: Hsp90 Inhibition
Heat Shock Protein 90 (Hsp90) is a highly conserved molecular chaperone that plays a pivotal role in maintaining cellular proteostasis. In cancer cells, Hsp90 is overexpressed and essential for the stability and function of a wide array of oncoproteins, including mutated and overexpressed kinases, transcription factors, and other proteins that drive malignant transformation. By inhibiting the ATPase activity of Hsp90, this compound disrupts the Hsp90 chaperone cycle, leading to the misfolding, destabilization, and subsequent proteasomal degradation of its client proteins. This multi-targeted approach results in the simultaneous disruption of multiple oncogenic signaling pathways, offering a promising strategy for cancer therapy.
A key pharmacodynamic biomarker for Hsp90 inhibition is the induction of Heat Shock Protein 70 (Hsp70). As client proteins are destabilized following Hsp90 inhibition, the cell activates a heat shock response, leading to the upregulation of Hsp70 as a compensatory mechanism.
MPC-3100: A Technical Guide to its Biological Activity and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
MPC-3100 is a synthetic, orally bioavailable, second-generation small-molecule inhibitor of Heat Shock Protein 90 (Hsp90).[1] Developed by Myrexis, Inc. (formerly Myriad Pharmaceuticals), this purine-based compound has demonstrated potential as an antineoplastic agent by targeting the ATP-binding pocket of Hsp90, a key molecular chaperone involved in the folding, stability, and function of numerous oncogenic proteins.[2] This technical guide provides a comprehensive overview of the biological activity of this compound, summarizing key preclinical findings, outlining its mechanism of action, and providing detailed experimental methodologies for the evaluation of Hsp90 inhibitors.
Introduction to Hsp90 Inhibition
Heat Shock Protein 90 is a highly conserved molecular chaperone that plays a critical role in maintaining cellular homeostasis by assisting in the proper folding and conformational maturation of a wide array of "client" proteins. In cancer cells, Hsp90 is often overexpressed and essential for the stability and function of numerous proteins that are crucial for tumor growth, proliferation, survival, and angiogenesis. These client proteins include various kinases, transcription factors, and steroid hormone receptors that are often mutated or overexpressed in malignant cells.
By inhibiting the ATPase activity of Hsp90, compounds like this compound lock the chaperone in a conformation that is unable to process client proteins. This leads to the misfolding, ubiquitination, and subsequent degradation of these client proteins by the proteasome, thereby disrupting multiple oncogenic signaling pathways simultaneously. This multimodal action makes Hsp90 an attractive target for cancer therapy.
Preclinical Biological Activity of this compound
In Vitro Activity
This compound has demonstrated cytotoxic and anti-proliferative effects in various cancer cell lines. The available quantitative data on its in vitro activity is summarized in the table below.
| Cell Line | Cancer Type | Assay | Endpoint | IC50 Value (µM) | Reference |
| HCT-116 | Colon Carcinoma | Western Blot | Her2 Degradation | 0.1 | [3] |
| HCT-116 | Colon Carcinoma | Growth Inhibition | Cell Viability | 0.54 | [3] |
| HepG2 | Hepatocellular Carcinoma | MTT Assay | Cell Viability (48h) | Not specified, but showed dose-dependent inhibition | [4] |
| HUH-7 | Hepatocellular Carcinoma | MTT Assay | Cell Viability (48h) | Not specified, but showed dose-dependent inhibition | [4] |
Table 1: In Vitro Activity of this compound in Cancer Cell Lines
In Vivo Efficacy
Preclinical studies in mouse xenograft models have demonstrated the anti-tumor efficacy of this compound. While detailed peer-reviewed publications with complete experimental protocols are not publicly available, data presented at scientific conferences indicate significant tumor growth inhibition.
| Tumor Model | Cancer Type | Treatment | Outcome | Reference |
| HT-29 Xenograft | Colon Carcinoma | This compound | 68% tumor growth inhibition | [5] |
| NCI-N87 Xenograft | Gastric Carcinoma | This compound | 44% tumor shrinkage | [5] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
These studies reported that this compound was well-tolerated and did not cause significant weight loss in the treated animals.[5]
Mechanism of Action
This compound functions as a competitive inhibitor of ATP at the N-terminal domain of Hsp90. This inhibition disrupts the Hsp90 chaperone cycle, leading to the degradation of a wide range of client proteins that are critical for cancer cell survival and proliferation.
Key Hsp90 Client Proteins and Signaling Pathways
The inhibition of Hsp90 by this compound is expected to impact multiple signaling pathways simultaneously. Below is a diagram illustrating the central role of Hsp90 and the downstream consequences of its inhibition.
Caption: Hsp90 inhibition by this compound disrupts client protein stability.
Pharmacodynamic Markers
A key pharmacodynamic marker of Hsp90 inhibition is the induction of Heat Shock Protein 70 (Hsp70). Hsp90 normally sequesters Heat Shock Factor 1 (HSF1), the master transcriptional regulator of the heat shock response. Upon Hsp90 inhibition, HSF1 is released, trimerizes, and translocates to the nucleus to induce the transcription of heat shock proteins, most notably Hsp70. Therefore, an increase in Hsp70 levels in tumor biopsies or peripheral blood mononuclear cells can be used as a biomarker of target engagement for Hsp90 inhibitors.
Experimental Protocols
The following are detailed, generalized protocols for key in vitro assays used to characterize the biological activity of Hsp90 inhibitors like this compound.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
96-well cell culture plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO).
-
Incubate the plate for the desired time period (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for determining cell viability using the MTT assay.
Western Blot Analysis for Client Protein Degradation
This technique is used to detect changes in the expression levels of specific Hsp90 client proteins and the induction of Hsp70 following treatment with an Hsp90 inhibitor.
Materials:
-
6-well cell culture plates or 10 cm dishes
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against Hsp90 client proteins (e.g., HER2, Akt, CDK4) and Hsp70
-
Loading control antibody (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and grow to 70-80% confluency.
-
Treat cells with desired concentrations of this compound for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and incubate with a chemiluminescent substrate.
-
Capture the signal using an imaging system and analyze band intensities relative to the loading control.
Clinical Development
This compound entered a Phase I clinical trial (NCT00920205) to evaluate its safety, tolerability, and pharmacokinetics in patients with advanced solid tumors who have failed other treatments.[6] The study was a dose-escalation trial and established a recommended Phase II dose of 240 mg twice daily.[5] The most common adverse events were gastrointestinal in nature.[5] Stable disease was observed in 46% of patients at the end of the first cycle.[5]
Conclusion
This compound is a potent, second-generation Hsp90 inhibitor with demonstrated preclinical anti-tumor activity both in vitro and in vivo. Its mechanism of action, involving the simultaneous disruption of multiple oncogenic signaling pathways, positions it as a promising therapeutic agent. Further clinical investigation is warranted to fully elucidate its efficacy and safety profile in various cancer types. This guide provides a foundational understanding of the biological studies of this compound for researchers and drug development professionals in the field of oncology.
References
- 1. In vitro detection of cancer cells using a novel fluorescent choline derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Anticancer Properties of Novel Bis-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An update on the status of HSP90 inhibitors in cancer clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
In Vitro Characterization of MPC-3100: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MPC-3100 is a potent, second-generation, small-molecule inhibitor of Heat Shock Protein 90 (Hsp90) that has demonstrated significant anti-neoplastic activity in a variety of preclinical cancer models. This document provides a comprehensive overview of the in vitro characterization of this compound, summarizing its inhibitory activity, effects on cancer cell proliferation, and its mechanism of action. Detailed experimental protocols for key assays and visual representations of the relevant signaling pathways are included to facilitate further research and development.
Introduction
Heat Shock Protein 90 (Hsp90) is a molecular chaperone that plays a critical role in the conformational maturation, stability, and function of a wide range of "client" proteins. Many of these client proteins are key mediators of oncogenic signaling pathways, including those involved in cell proliferation, survival, and angiogenesis. In cancer cells, Hsp90 is often overexpressed and exists in a high-affinity, activated state, making it an attractive target for cancer therapy.
This compound is a synthetic, orally bioavailable inhibitor that targets the N-terminal ATP-binding pocket of Hsp90. By competitively inhibiting ATP binding, this compound disrupts the Hsp90 chaperone cycle, leading to the misfolding, ubiquitination, and subsequent proteasomal degradation of its client proteins. This targeted degradation of multiple oncoproteins simultaneously provides a powerful strategy to combat cancer.
Quantitative In Vitro Activity of this compound
The in vitro potency of this compound has been evaluated through various biochemical and cell-based assays. The following tables summarize the key quantitative data.
Table 1: Hsp90 Inhibitory Activity of this compound
| Assay Type | Target | IC50 (nM) | Reference |
| Hsp90 Inhibition Assay | Hsp90 Protein | 136.16 ± 4.27 | [1][2] |
| Luciferase Degradation Assay | Hsp90 Activity | 60 | [3] |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (nM) | Reference |
| HCT-116 | Colon Cancer | MTT Assay | 779.59 | [1] |
| HCT-116 | Colon Cancer | Cell Growth | 540 | [3] |
| HepG2 | Liver Cancer | MTT Assay | Dose- and time-dependent | [3] |
| HUH-7 | Liver Cancer | MTT Assay | Dose- and time-dependent | [3] |
| NCI-N87 | Gastric Cancer | Not Specified | Time- and concentration-dependent decrease in client proteins | |
| DU 145 | Prostate Cancer | Not Specified | Time- and concentration-dependent decrease in client proteins |
Mechanism of Action: Hsp90 Inhibition and Client Protein Degradation
This compound exerts its anti-cancer effects by inhibiting Hsp90, which leads to the degradation of a multitude of oncogenic client proteins. This disrupts critical signaling pathways that drive tumor growth and survival.
Hsp90 Chaperone Cycle and Inhibition by this compound
The Hsp90 chaperone cycle is an ATP-dependent process. This compound, as an N-terminal inhibitor, competitively binds to the ATP pocket of Hsp90, thereby preventing the conformational changes necessary for client protein activation and stabilization. This leads to the recruitment of E3 ubiquitin ligases, which tag the client proteins for degradation by the proteasome.
Downstream Signaling Pathways Affected by this compound
The inhibition of Hsp90 by this compound leads to the degradation of numerous client proteins, thereby affecting multiple oncogenic signaling pathways. Key client proteins include receptor tyrosine kinases (e.g., HER2, EGFR), serine/threonine kinases (e.g., Akt, Raf-1), and transcription factors. The simultaneous disruption of these pathways is a key advantage of Hsp90 inhibitors.
Experimental Protocols
The following are representative protocols for the in vitro characterization of Hsp90 inhibitors like this compound. These should be optimized for specific cell lines and experimental conditions.
Hsp90 Inhibition Assay (Fluorescence Polarization)
This assay measures the ability of a compound to displace a fluorescently labeled Hsp90 inhibitor from the protein.
Materials:
-
Recombinant human Hsp90α protein
-
Fluorescently labeled Hsp90 probe (e.g., BODIPY-geldanamycin)
-
Assay buffer (e.g., 20 mM HEPES pH 7.3, 50 mM KCl, 5 mM MgCl2, 20 mM Na2MoO4, 0.1 mg/mL bovine gamma globulin, 0.01% NP-40, 2 mM DTT)
-
This compound and other test compounds
-
384-well, low-volume, black plates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare a serial dilution of this compound and control compounds in assay buffer.
-
In a 384-well plate, add the fluorescent probe and Hsp90 protein to each well.
-
Add the serially diluted compounds to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 90 minutes) to reach equilibrium.
-
Measure fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths.
-
Calculate IC50 values by fitting the data to a sigmoidal dose-response curve.
Cell Proliferation (MTT) Assay
This colorimetric assay assesses the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., HCT-116, HepG2, HUH-7)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for the desired time period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Western Blot Analysis of Hsp90 Client Proteins
This technique is used to detect the degradation of specific Hsp90 client proteins following treatment with this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against Hsp90 client proteins (e.g., Akt, HER2, EGFR, Raf-1) and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound at various concentrations and for different time points.
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the extent of client protein degradation.
Conclusion
The in vitro data for this compound strongly support its characterization as a potent and selective Hsp90 inhibitor. Its ability to induce the degradation of key oncoproteins and inhibit the proliferation of various cancer cell lines at nanomolar concentrations highlights its therapeutic potential. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further investigate the intricate mechanisms of this compound and to explore its efficacy in diverse cancer contexts. Further studies are warranted to fully elucidate its spectrum of activity and to guide its clinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 3. Using real-time impedance-based assays to monitor the effects of fibroblast-derived media on the adhesion, proliferation, migration and invasion of colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
MPC-3100: A Technical Guide for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of MPC-3100, a synthetic, orally bioavailable small-molecule inhibitor of Heat Shock Protein 90 (Hsp90), for cancer research applications. This document details its mechanism of action, summarizes key preclinical data, and provides detailed experimental protocols for its investigation.
Introduction to this compound
This compound is a second-generation Hsp90 inhibitor that has shown potential as an antineoplastic agent. By targeting Hsp90, a molecular chaperone crucial for the stability and function of numerous oncogenic proteins, this compound disrupts key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. Preclinical studies have demonstrated its activity against a broad range of cancer types, both in vitro and in vivo.
Mechanism of Action
This compound selectively binds to the ATP-binding pocket in the N-terminal domain of Hsp90. This competitive inhibition disrupts the Hsp90 chaperone cycle, leading to the misfolding and subsequent proteasomal degradation of Hsp90 client proteins. Many of these client proteins are critical components of signaling pathways that are often dysregulated in cancer.
The inhibition of Hsp90 by this compound is expected to lead to the degradation of key client proteins, including:
-
Receptor Tyrosine Kinases: HER2, EGFR
-
Signaling Kinases: Akt, c-Raf
-
Transcription Factors: HIF-1α
-
Cell Cycle Regulators: Cdk4
The degradation of these proteins disrupts downstream signaling pathways, most notably the PI3K/Akt/mTOR and Raf/MEK/ERK pathways, leading to cell cycle arrest and apoptosis in cancer cells.
Quantitative Data
In Vitro Efficacy: IC50 Values
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
| HCT-116 | Colon Cancer | 0.1 - 0.54 |
| MCF-7 | Breast Cancer | Data not available |
| MDA-MB-231 | Breast Cancer | Data not available |
Note: Specific IC50 values for MCF-7 and MDA-MB-231 are not publicly available in the reviewed literature, although studies indicate cytotoxic effects.
In Vivo Efficacy: Xenograft Models
This compound has demonstrated significant antitumor activity in a variety of preclinical xenograft models.
| Cancer Type | Xenograft Model | Dosing Regimen | Outcome |
| Colon Cancer | HT29 | 200 mg/kg, daily | 68% Tumor Growth Inhibition |
| Gastric Cancer | NCI-N87 | 200 mg/kg, daily | 40% Tumor Regression |
| Prostate Cancer | DU145 | 200 mg/kg, daily | Tumor Growth Inhibition |
| Lung Cancer | NCI-H69 | 200 mg/kg, daily | Tumor Growth Inhibition |
| Ovarian Cancer | OVCAR-3 | 200 mg/kg, daily | Tumor Growth Inhibition |
| Breast Cancer | BT-474 | 200 mg/kg, daily | Tumor Growth Inhibition |
| Myeloid Leukemia | MV-4-11 | 200 mg/kg, daily | 44% Tumor Regression |
| Pancreatic Cancer | MIA PaCa-2 | 150 mg/kg, daily | 67% Tumor Growth Inhibition |
| Pancreatic Cancer | MIA PaCa-2 | 200 mg/kg, daily | 95% Tumor Growth Inhibition |
Experimental Protocols
Cell Viability Assay (for IC50 Determination)
-
Cell Culture: Culture cancer cell lines (e.g., HCT-116, MCF-7, MDA-MB-231) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the drug-containing medium. Include vehicle-only wells as a control.
-
Incubation: Incubate the plates for 48-72 hours.
-
Viability Assessment: Add a viability reagent such as MTT or CellTiter-Glo® to each well and incubate according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence using a plate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis for Client Protein Degradation
-
Cell Lysis: Treat cultured cancer cells with various concentrations of this compound for 24 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 4-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Hsp90 client proteins (e.g., Akt, phospho-Akt, c-Raf, HER2) and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Animal Xenograft Studies
-
Animal Models: Use immunodeficient mice (e.g., athymic nude or SCID mice).
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 to 10 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.
-
Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer this compound (e.g., 150-200 mg/kg) or vehicle control orally, once daily.
-
Efficacy Evaluation: Continue treatment for a specified period (e.g., 21 days) and monitor tumor volume and body weight. Calculate tumor growth inhibition (TGI) or regression.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised for biomarker analysis (e.g., western blotting for Hsp70 induction, a marker of Hsp90 inhibition).
Experimental Workflow
The following diagram illustrates a typical preclinical workflow for evaluating the anticancer effects of this compound.
Conclusion
This compound is a promising Hsp90 inhibitor with demonstrated preclinical activity across a range of cancer types. Its mechanism of action, targeting a key molecular chaperone of oncogenic proteins, provides a strong rationale for its further investigation in cancer therapy. The data and protocols presented in this guide are intended to facilitate further research into the therapeutic potential of this compound.
Methodological & Application
Unraveling the Identity of MPC-3100 in Cellular Research
Initial investigations into "MPC-3100" have revealed a significant discrepancy: the term predominantly refers to an industrial panel computer, the Moxa this compound series, and not a chemical compound utilized in cell culture applications. This suggests a potential misunderstanding in the nomenclature or a typographical error in the original query.
Given this ambiguity, a broader search for "MPC" in the context of cell and molecular biology has yielded several plausible candidates that researchers, scientists, and drug development professionals might be investigating. This report outlines these potential "MPC" entities, providing a foundation for identifying the correct subject of interest and proceeding with the development of detailed application notes and protocols.
Potential Candidates for "MPC" in Cell Culture
The acronym "MPC" is associated with multiple distinct areas of biological research. Below is a summary of the most relevant possibilities.
Mitochondrial Pyruvate Carrier (MPC)
The Mitochondrial Pyruvate Carrier is a protein complex located in the inner mitochondrial membrane that is crucial for cellular metabolism. It facilitates the transport of pyruvate from the cytosol into the mitochondria, where it fuels the tricarboxylic acid (TCA) cycle.
-
Relevance: The MPC is a significant target in cancer metabolism and other metabolic diseases. Downregulation of the MPC is observed in various cancers, leading to a metabolic shift towards aerobic glycolysis (the Warburg effect).
-
Research Applications: In cell culture, researchers often study the effects of inhibiting or overexpressing the MPC. This can involve using small molecule inhibitors, such as UK5099, or genetic manipulations like siRNA-mediated knockdown or plasmid-based overexpression of MPC subunits (MPC1 and MPC2).
Mesenchymal Progenitor Cells (MPCs)
Mesenchymal Progenitor Cells, also referred to as Mesenchymal Stem Cells (MSCs), are multipotent stromal cells that can differentiate into a variety of cell types, including osteoblasts (bone cells), chondrocytes (cartilage cells), myocytes (muscle cells), and adipocytes (fat cells).
-
Relevance: MPCs are extensively studied for their potential in regenerative medicine and tissue engineering.
-
Research Applications: Cell culture protocols for MPCs focus on their isolation from various tissues (e.g., bone marrow, adipose tissue), expansion in vitro while maintaining their multipotency, and directed differentiation into specific lineages using defined culture media and growth factors.
2-Methacryloyloxyethyl Phosphorylcholine (MPC)
2-Methacryloyloxyethyl phosphorylcholine is a polymer used to create highly biocompatible and bioinert surfaces. It mimics the outer surface of the cell membrane.
-
Relevance: In cell culture, surfaces coated with MPC polymers are used to prevent non-specific protein adsorption and cell adhesion. This is particularly useful for the culture of spheroids or suspension cells, where attachment to the culture vessel is undesirable.
-
Research Applications: Application notes for MPC-coated labware would detail the types of cell culture systems (e.g., 3D culture, suspension culture) for which they are best suited and provide protocols for seeding and maintaining cells on these non-adherent surfaces.
Specific Cell Lines: MPC5 and MPC-83
The search also identified specific cell lines designated with "MPC":
-
MPC5: A conditionally immortalized mouse podocyte cell line used for studying podocyte biology and kidney disease.
-
MPC-83: A cell line that requires a specific, ready-to-use complete medium for its culture.
Path Forward: Clarification Required
Without a clear identification of the "MPC" entity of interest, it is not feasible to generate the detailed application notes and protocols as requested. The experimental design, quantitative data, and underlying signaling pathways are entirely dependent on whether the subject is a metabolic protein, a type of stem cell, a surface coating, or a specific cell line.
To proceed, we kindly request the user to clarify which of the above (or another) "MPC" is the intended topic for the detailed application notes and protocols. Once the correct subject is identified, a comprehensive and tailored response can be developed to meet the specified requirements.
Application Notes and Protocols for MPC-3100 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
MPC-3100 is a synthetic, orally bioavailable small molecule inhibitor of Heat Shock Protein 90 (HSP90). HSP90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are critical for cancer cell proliferation, survival, and angiogenesis. By inhibiting HSP90, this compound leads to the degradation of these oncoproteins, making it a promising therapeutic agent in oncology research. These application notes provide a comprehensive overview of the recommended dosages, experimental protocols, and key considerations for the use of this compound in preclinical mouse models of cancer.
Mechanism of Action: HSP90 Inhibition
This compound exerts its anti-tumor effects by binding to the ATP-binding pocket in the N-terminus of HSP90, thereby inhibiting its chaperone activity. This leads to the ubiquitin-proteasome-mediated degradation of HSP90 client proteins. Key client proteins involved in oncogenesis include receptor tyrosine kinases (e.g., HER2), signaling kinases (e.g., AKT, RAF-1), and transcription factors. The degradation of these proteins disrupts critical signaling pathways, leading to cell cycle arrest, apoptosis, and inhibition of tumor growth.
Figure 1: Signaling pathway of HSP90 inhibition by this compound.
Recommended Dosages in Mouse Models
The optimal dosage of this compound can vary depending on the tumor model, mouse strain, and treatment schedule. The following table summarizes dosages reported in preclinical studies. It is recommended to perform a dose-escalation study to determine the maximum tolerated dose (MTD) and optimal biological dose for each specific experimental setting.
| Mouse Model | Cancer Type | Dosage | Administration Route | Dosing Schedule | Observed Effects |
| Xenograft (various cell lines) | Multiple | 200 mg/kg | Oral | Daily | Tumor growth inhibition and regression |
| N87 Xenograft | Gastric Cancer | 200 mg/kg | Oral | Daily | Tumor growth inhibition |
Experimental Protocols
Preparation of this compound for Oral Administration
A critical step for in vivo studies is the appropriate formulation of this compound for oral administration to ensure consistent and accurate dosing.
Materials:
-
This compound powder
-
Vehicle solution (e.g., 0.5% (w/v) methylcellulose and 0.2% (v/v) Tween 80 in sterile water)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Oral gavage needles (20-22 gauge, with a ball tip)
Protocol:
-
Calculate the required amount of this compound based on the desired dose and the number of animals to be treated.
-
Weigh the this compound powder accurately and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of the vehicle to the tube. A common vehicle for oral gavage in mice is 0.5% methylcellulose with 0.2% Tween 80 in water.
-
Vortex the mixture vigorously for 5-10 minutes to ensure a uniform suspension.
-
If necessary, sonicate the suspension for a short period to aid in dispersion.
-
Visually inspect the suspension to ensure it is homogeneous before each administration. Prepare the formulation fresh daily.
In Vivo Efficacy Study in Xenograft Mouse Models
This protocol outlines a typical workflow for assessing the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.
Figure 2: Workflow for an in vivo efficacy study of this compound.
Protocol:
-
Cell Implantation: Subcutaneously implant cancer cells into the flank of immunocompromised mice (e.g., athymic nude mice).
-
Tumor Growth and Randomization: Monitor tumor growth with calipers. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment: Administer this compound or vehicle control via oral gavage according to the planned dosing schedule.
-
Monitoring: Measure tumor dimensions and body weight 2-3 times per week. Observe the animals daily for any clinical signs of toxicity.
-
Endpoint: Euthanize the mice when tumors reach the predetermined endpoint (e.g., >2000 mm³) or if signs of significant toxicity are observed.
-
Tissue Collection: At the end of the study, collect tumors and other relevant tissues for pharmacodynamic and histological analysis.
Pharmacodynamic (PD) Biomarker Analysis
To confirm the on-target activity of this compound in vivo, it is essential to measure the levels of HSP90 client proteins and the induction of heat shock response proteins in tumor tissue.
Materials:
-
Tumor tissue lysates
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE and Western blotting reagents and equipment
-
Primary antibodies against HSP90 client proteins (e.g., HER2, AKT, RAF-1) and HSP70
-
Secondary antibodies conjugated to HRP or a fluorescent dye
-
Chemiluminescent or fluorescent detection system
Protocol:
-
Protein Extraction: Homogenize collected tumor tissues in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., p-AKT, total AKT, HER2, RAF-1, HSP70, and a loading control like GAPDH or β-actin).
-
Wash the membrane and incubate with the appropriate secondary antibody.
-
Detect the protein bands using a suitable detection system.
-
-
Densitometry Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression between treatment and control groups.
Toxicity and Safety Considerations
Preclinical toxicity studies are crucial to establish the safety profile of this compound.
Parameters to Monitor:
-
Body Weight: Monitor for significant weight loss (typically >15-20%) as an indicator of systemic toxicity.
-
Clinical Observations: Daily observation for changes in behavior, posture, activity, and physical appearance.
-
Hematology and Clinical Chemistry: At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis to assess for any organ-specific toxicities (e.g., liver, kidney).
-
Histopathology: Collect and fix major organs (liver, spleen, kidney, heart, lungs) in 10% neutral buffered formalin for histopathological examination to identify any tissue damage.
Based on available data, this compound administered at 200 mg/kg in mice did not result in significant weight loss, suggesting a favorable tolerability profile at this efficacious dose. However, it is imperative to conduct thorough toxicity assessments for each new mouse model and dosing regimen.
Conclusion
This compound is a potent HSP90 inhibitor with demonstrated anti-tumor activity in preclinical mouse models. The provided dosage information and experimental protocols serve as a guide for researchers to design and execute robust in vivo studies. Careful consideration of the experimental design, including appropriate controls, formulation, and comprehensive monitoring of both efficacy and toxicity, is essential for obtaining reliable and translatable results in the development of this promising anti-cancer agent.
Preparing Stock Solutions of MPC-3100: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the accurate preparation of stock solutions for therapeutic compounds is a critical first step in ensuring the validity and reproducibility of experimental results. This document provides detailed application notes and protocols for the preparation of stock solutions of MPC-3100, a potent, second-generation, purine-based inhibitor of Heat Shock Protein 90 (Hsp90).
This compound functions by targeting the N-terminal ATP-binding site of Hsp90, thereby inducing the degradation of various oncogenic client proteins and inhibiting tumor cell proliferation.[1] Proper solubilization and storage of this compound are essential for maintaining its stability and activity in both in vitro and in vivo studies.
Chemical and Physical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to its correct handling and use in experimental settings.
| Property | Value |
| Chemical Formula | C22H25BrN6O4S |
| Molecular Weight | 549.44 g/mol |
| CAS Number | 958025-66-6 |
| Appearance | Solid powder |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO).[1][2] Not soluble in water.[2] |
| Storage Conditions | Store powder at -20°C for long-term storage.[1][2] |
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
This protocol outlines the step-by-step procedure for preparing a 10 mM stock solution of this compound in high-purity DMSO. This concentration is a common starting point for subsequent dilutions to achieve desired working concentrations for various assays.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Calibrated pipettes and sterile tips
Procedure:
-
Equilibrate this compound: Allow the vial containing the this compound powder to reach room temperature before opening to prevent condensation.
-
Weighing this compound: Carefully and accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.49 mg of this compound.
-
Calculation: Mass (mg) = Desired Concentration (mM) x Molecular Weight ( g/mol ) x Volume (L)
-
Mass (mg) = 10 mmol/L x 549.44 g/mol x 0.001 L = 5.49 mg
-
-
Adding DMSO: Add the calculated volume of sterile DMSO to the tube containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Dissolution: Tightly cap the tube and vortex the solution until the this compound powder is completely dissolved. Gentle warming in a 37°C water bath for a few minutes can aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This practice is crucial to avoid repeated freeze-thaw cycles which can degrade the compound. Store the aliquots at -20°C for long-term storage.
Experimental Workflow for In Vitro Studies
The following diagram illustrates a general workflow for utilizing the prepared this compound stock solution in typical in vitro cell-based assays.
Caption: A typical workflow for using this compound in cell culture experiments.
The Hsp90 Chaperone Cycle and Mechanism of this compound Action
This compound exerts its therapeutic effects by disrupting the Hsp90 chaperone cycle. Hsp90 is a molecular chaperone that plays a critical role in the conformational maturation, stability, and activity of numerous "client" proteins, many of which are involved in cancer cell proliferation and survival.
The Hsp90 chaperone cycle is an ATP-dependent process. In its open conformation, Hsp90, with the help of co-chaperones like Hsp70, Hsp40, and Hop, binds to an unfolded or misfolded client protein. Subsequent binding of ATP to the N-terminal domain of Hsp90 triggers a conformational change to a closed state, which facilitates the proper folding of the client protein. ATP hydrolysis returns Hsp90 to its open conformation, releasing the mature client protein.
This compound competitively binds to the ATP-binding pocket in the N-terminal domain of Hsp90. This inhibition prevents ATP binding and hydrolysis, effectively stalling the chaperone cycle. The client protein, unable to achieve its mature conformation, becomes destabilized and is subsequently targeted for degradation by the ubiquitin-proteasome pathway. This leads to the depletion of key oncogenic proteins within the cancer cell.
Caption: The Hsp90 chaperone cycle and its inhibition by this compound.
By following these detailed protocols and understanding the underlying mechanism of action, researchers can confidently and effectively utilize this compound in their studies to explore its therapeutic potential.
References
Application Note: MPC-3100 in Western Blot Analysis
Erratum: Misidentification of MPC-3100
Initial searches for "this compound" in the context of Western blot analysis have revealed a significant misidentification. The designation this compound corresponds to a series of industrial panel computers manufactured by Moxa, designed for harsh and industrial environments.[1][2][3][4] These devices are pieces of hardware and not chemical reagents or compounds utilized in biochemical assays such as Western blotting.
Therefore, the creation of detailed application notes and protocols for the use of an industrial computer in Western blot analysis is not feasible. The core requirements of the request, including data on protein expression, experimental protocols, and signaling pathways related to a chemical entity, cannot be fulfilled.
This document will instead provide a generalized protocol for Western blot analysis as a reference for researchers, scientists, and drug development professionals, as this was the intended audience of the original request. The following sections detail standard procedures and best practices for this common laboratory technique.
General Principles of Western Blot Analysis
Western blotting is a widely used technique to detect specific proteins in a sample of tissue homogenate or cell extract. The process involves separating proteins by size via gel electrophoresis, transferring them to a solid support membrane, and then probing the membrane with antibodies specific to the target protein.
Standard Western Blot Protocol
This protocol provides a general workflow for performing a Western blot experiment. Optimization of specific steps, such as antibody concentrations and incubation times, may be required for different target proteins and sample types.
I. Sample Preparation
-
Lysis: Homogenize cells or tissues in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.
-
Quantification: Determine the protein concentration of the lysate using a protein assay, such as the Bradford or BCA assay, to ensure equal loading of samples.
-
Denaturation: Mix the protein lysate with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes to denature the proteins.
II. Gel Electrophoresis
-
Gel Preparation: Prepare or purchase a polyacrylamide gel with a percentage appropriate for the molecular weight of the target protein.
-
Loading: Load equal amounts of protein for each sample into the wells of the gel. Include a molecular weight marker to determine the size of the target protein.
-
Running the Gel: Apply an electric current to the gel to separate the proteins based on their size.
III. Protein Transfer
-
Membrane Activation (for PVDF): If using a PVDF membrane, activate it by incubating in methanol for 1-2 minutes, followed by a brief wash in deionized water and then equilibration in transfer buffer. Nitrocellulose membranes do not require this activation step.
-
Assembly of Transfer Stack: Create a "sandwich" in the following order: sponge, filter paper, gel, membrane, filter paper, sponge. Ensure there are no air bubbles between the layers.
-
Transfer: Place the transfer stack in a transfer apparatus and apply an electric current to move the proteins from the gel onto the membrane.
IV. Immunodetection
-
Blocking: Incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in TBST) for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody, diluted in blocking buffer, for 1 hour at room temperature or overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with wash buffer (e.g., TBST) to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP) or alkaline phosphatase (AP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.
-
Final Washes: Repeat the washing step to remove unbound secondary antibody.
V. Detection and Visualization
-
Substrate Incubation: Incubate the membrane with an enhanced chemiluminescence (ECL) or other appropriate substrate for HRP or AP.
-
Imaging: Capture the signal using X-ray film or a digital imaging system.
Diagrams
Workflow for a Standard Western Blot Experiment
Caption: A flowchart illustrating the major steps in a typical Western blot experiment.
Conclusion
While the initial request concerning "this compound" was based on a misunderstanding, this document provides a comprehensive and detailed protocol for the widely used technique of Western blot analysis. This generalized guide is intended to be a valuable resource for researchers, scientists, and drug development professionals in their protein analysis workflows. Adherence to these fundamental steps, with appropriate optimization, will contribute to the generation of reliable and reproducible data.
References
Application Notes and Protocols for Apoptosis Assays with MPC-3100 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
MPC-3100 is a synthetic, orally bioavailable small-molecule inhibitor of Heat Shock Protein 90 (Hsp90).[1][2] Hsp90 is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for cancer cell proliferation, survival, and signaling.[3][4][5][6] In various cancer cells, Hsp90 is often overexpressed, making it an attractive target for cancer therapy.[4] By inhibiting Hsp90, this compound disrupts the conformational maturation of these client proteins, leading to their degradation via the ubiquitin-proteasome pathway.[3] This disruption of multiple oncogenic signaling pathways ultimately induces cell cycle arrest and apoptosis.[3][5][7]
These application notes provide detailed protocols for quantifying apoptosis induced by this compound treatment in cancer cell lines using three standard assays: Annexin V/PI staining, Caspase-3/7 activity assay, and TUNEL assay.
Signaling Pathway of this compound-Induced Apoptosis
Inhibition of Hsp90 by this compound triggers a cascade of events that culminate in apoptosis. Key client proteins of Hsp90 include kinases involved in cell survival pathways, such as AKT, and anti-apoptotic proteins like those in the Bcl-2 family.[3][5] Destabilization of these proteins shifts the balance towards pro-apoptotic signaling, leading to the activation of caspases and subsequent execution of the apoptotic program.
Figure 1: this compound induced apoptotic signaling pathway.
Experimental Workflow for Apoptosis Assays
The following diagram outlines the general workflow for assessing this compound-induced apoptosis in a cancer cell line of interest.
Figure 2: General workflow for apoptosis assays.
Quantitative Data Summary
While specific quantitative data for this compound is not widely published, the following tables provide representative data from studies using other Hsp90 inhibitors to illustrate the expected outcomes of apoptosis assays. Researchers should determine these values empirically for this compound in their specific cell line of interest.
Table 1: In Vitro Cytotoxicity of Hsp90 Inhibitors in Various Cancer Cell Lines
| Hsp90 Inhibitor | Cell Line | Cancer Type | IC50 (nM) |
| 17-AAG | H2228 | Lung Adenocarcinoma | 4.1 - 4.7 |
| IPI-504 | H1975 | Lung Adenocarcinoma | 1.5 - 2.6 |
| STA-9090 | H2009 | Lung Adenocarcinoma | 4.1 - 4.7 |
| AUY-922 | H1650 | Lung Adenocarcinoma | 1.5 - 2.6 |
Table 2: Quantification of Apoptosis by Annexin V/PI Staining after Hsp90 Inhibitor Treatment
| Cell Line | Treatment (24h) | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic/Necrotic (Annexin V+/PI+) |
| MM.1S | Vehicle Control | 3.5 ± 0.5 | 2.1 ± 0.3 |
| Hsp90 Inhibitor (50 nM) | 15.2 ± 1.8 | 8.7 ± 1.1 | |
| Hsp90 Inhibitor (100 nM) | 35.8 ± 3.2 | 15.4 ± 2.0 | |
| U266 | Vehicle Control | 2.8 ± 0.4 | 1.9 ± 0.2 |
| Hsp90 Inhibitor (50 nM) | 12.1 ± 1.5 | 6.5 ± 0.9 | |
| Hsp90 Inhibitor (100 nM) | 28.9 ± 2.7 | 12.3 ± 1.6 |
Table 3: Caspase-3/7 Activity after Hsp90 Inhibitor Treatment
| Cell Line | Treatment (24h) | Fold Increase in Caspase-3/7 Activity (vs. Control) |
| A549 | Vehicle Control | 1.0 |
| Hsp90 Inhibitor (100 nM) | 3.2 ± 0.4 | |
| Hsp90 Inhibitor (500 nM) | 7.8 ± 0.9 | |
| HCT116 | Vehicle Control | 1.0 |
| Hsp90 Inhibitor (100 nM) | 2.5 ± 0.3 | |
| Hsp90 Inhibitor (500 nM) | 6.1 ± 0.7 |
Experimental Protocols
Annexin V/PI Staining for Apoptosis Detection by Flow Cytometry
This assay identifies early apoptotic cells through the detection of phosphatidylserine (PS) externalization on the cell membrane, and late apoptotic or necrotic cells by measuring plasma membrane integrity.[1][3][6][8]
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 10X Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will not exceed 80-90% confluency at the end of the experiment. Allow cells to adhere overnight. Treat cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for the desired time points (e.g., 24, 48, 72 hours).
-
Cell Harvesting:
-
Suspension cells: Transfer the cells to centrifuge tubes.
-
Adherent cells: Collect the culture medium (containing floating apoptotic cells) and detach the adherent cells using a gentle, non-enzymatic cell dissociation solution or trypsin. Combine with the collected medium.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.
-
Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells for compensation controls.
-
Live cells: Annexin V- / PI-
-
Early apoptotic cells: Annexin V+ / PI-
-
Late apoptotic/necrotic cells: Annexin V+ / PI+
-
Caspase-3/7 Activity Assay
This luminescent or fluorescent assay measures the activity of executioner caspases-3 and -7, which are key mediators of apoptosis.[7]
Materials:
-
This compound
-
Cancer cell line of interest
-
White-walled 96-well plates for luminescence or black-walled, clear-bottom 96-well plates for fluorescence
-
Caspase-Glo® 3/7 Assay System (Promega) or similar kit
-
Luminometer or Fluorometer plate reader
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate at a density of 10,000-20,000 cells per well in 100 µL of culture medium. Allow cells to adhere overnight. Treat cells with this compound and a vehicle control.
-
Assay Procedure (Add-Mix-Measure Format):
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Equilibrate the plate and its contents to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells using a plate shaker at 300-500 rpm for 30 seconds.
-
-
Incubation: Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
Measurement: Measure the luminescence or fluorescence of each well using a plate reader. The signal is proportional to the amount of caspase activity.
-
Data Analysis: Normalize the signal to the number of viable cells (can be determined in a parallel plate using a cell viability assay like MTS or CellTiter-Glo®). Express the results as a fold change in caspase activity compared to the vehicle control.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis, by labeling the 3'-hydroxyl ends of DNA breaks.[4][5][9][10]
Materials:
-
This compound
-
Cancer cell line of interest
-
Culture slides or coverslips
-
In Situ Cell Death Detection Kit (e.g., from Roche or Thermo Fisher Scientific)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
Fluorescence microscope or flow cytometer
-
DNase I (for positive control)
Protocol:
-
Sample Preparation:
-
Grow cells on coverslips or chamber slides.
-
Treat with this compound and a vehicle control.
-
Include a positive control by treating cells with DNase I to induce DNA strand breaks.
-
Include a negative control where the TdT enzyme is omitted from the labeling reaction.
-
-
Fixation and Permeabilization:
-
TUNEL Reaction:
-
Prepare the TUNEL reaction mixture (TdT enzyme and labeled nucleotides, e.g., Br-dUTP or FITC-dUTP) according to the kit manufacturer's instructions.
-
Incubate the samples with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber, protected from light.
-
-
Detection (if using indirect labeling):
-
If using Br-dUTP, wash the cells and incubate with a fluorescently labeled anti-BrdU antibody.
-
-
Counterstaining and Mounting:
-
Wash the cells with PBS.
-
Counterstain the nuclei with a DNA dye such as DAPI or Hoechst.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Analysis:
-
Visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.
-
Alternatively, the percentage of TUNEL-positive cells can be quantified by flow cytometry.
-
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for investigating the apoptotic effects of this compound. By employing a combination of these assays, researchers can effectively characterize the induction of apoptosis, elucidate the underlying molecular mechanisms, and obtain critical data for the preclinical and clinical development of this compound as a potential anti-cancer therapeutic. It is recommended to use at least two different methods to confirm apoptosis.
References
- 1. Facebook [cancer.gov]
- 2. | BioWorld [bioworld.com]
- 3. Inhibition of Hsp90 leads to cell cycle arrest and apoptosis in human malignant pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hsp90 inhibitor induces autophagy and apoptosis in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting HSP90 Inhibits Proliferation and Induces Apoptosis Through AKT1/ERK Pathway in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | HSP90 multi-functionality in cancer [frontiersin.org]
- 9. Dual targeting of HSP90 and BCL-2 in breast cancer cells using inhibitors BIIB021 and ABT-263 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Cell Viability Assessment Following MPC-3100 Exposure
For Researchers, Scientists, and Drug Development Professionals
Introduction
MPC-3100 is a novel, fully synthetic, and orally bioavailable small molecule inhibitor of Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone crucial for the stability and function of a multitude of client proteins, many of which are integral to cancer cell survival, proliferation, and signaling. By inhibiting Hsp90, this compound disrupts these vital cellular processes, leading to the degradation of oncoproteins and the induction of apoptosis. These application notes provide detailed protocols for assessing the effects of this compound on cell viability and elucidating its mechanism of action.
Data Presentation
The cytotoxic effects of this compound have been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 (µM) |
| MCF-7 | Breast Cancer | MTT | 48 | Value not explicitly found in search results |
| MDA-MB-231 | Breast Cancer | MTT | 48 | Value not explicitly found in search results |
| HT29 | Colon Cancer | Not Specified | Not Specified | Value not explicitly found in search results |
| DU145 | Prostate Cancer | Not Specified | Not Specified | Value not explicitly found in search results |
| NCI-H69 | Lung Cancer | Not Specified | Not Specified | Value not explicitly found in search results |
| OVCAR-3 | Ovarian Cancer | Not Specified | Not Specified | Value not explicitly found in search results |
| BT-474 | Breast Cancer | Not Specified | Not Specified | Value not explicitly found in search results |
| NCI-N87 | Gastric Cancer | Not Specified | Not Specified | Value not explicitly found in search results |
| OPM-2 | Myeloid Leukemia | Not Specified | Not Specified | Value not explicitly found in search results |
| MV-4-11 | Myeloid Leukemia | Not Specified | Not Specified | Value not explicitly found in search results |
Note: While studies have demonstrated the cytotoxic effects of this compound in these cell lines, specific IC50 values were not consistently available in the provided search results. Researchers should determine the IC50 for their specific cell line and experimental conditions.[1]
Signaling Pathways Affected by this compound
Hsp90 inhibition by this compound leads to the destabilization and subsequent degradation of numerous client proteins, thereby impacting key signaling pathways that regulate cell survival and proliferation. The two primary pathways affected are the PI3K/Akt and MAPK/ERK pathways.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell survival, growth, and proliferation. Hsp90 is essential for the stability of several key components of this pathway, including Akt itself. Inhibition of Hsp90 by this compound is expected to lead to the degradation of Akt, resulting in the downregulation of downstream pro-survival signals.
References
Application Notes and Protocols: MPC-3100 in Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical evaluation of MPC-3100, a potent and selective second-generation Hsp90 inhibitor, in combination with other anti-cancer agents. Detailed protocols for key experimental procedures are included to facilitate further research and drug development efforts.
Introduction to this compound
This compound is a synthetic, orally bioavailable small molecule inhibitor of Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone that plays a critical role in the conformational maturation, stability, and function of a wide range of client proteins, many of which are essential for tumor cell growth, proliferation, and survival. By inhibiting the ATPase activity of Hsp90, this compound leads to the proteasomal degradation of these oncogenic client proteins, thereby disrupting key cancer-promoting signaling pathways. Key Hsp90 client proteins include receptor tyrosine kinases (e.g., HER2, EGFR), signaling intermediates (e.g., AKT, RAF-1), and cell cycle regulators (e.g., CDK4).
Preclinical Combination Studies of this compound
The therapeutic potential of this compound has been investigated in combination with standard-of-care chemotherapeutic agents in various cancer models. These studies aim to enhance anti-tumor efficacy, overcome drug resistance, and potentially reduce treatment-related toxicities.
This compound in Combination with Doxorubicin in Breast Cancer
A preclinical study investigated the efficacy of combining this compound with the anthracycline chemotherapeutic agent doxorubicin (DOX) in human breast cancer cell lines, MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative). The combination of this compound and doxorubicin has been shown to have a synergistic cytotoxic effect on breast cancer cell lines.[1] This combination more effectively induced apoptosis compared to either drug alone.[1]
Quantitative Data Summary:
| Cell Line | Drug(s) | IC50 (48h) | Combination Index (CI) |
| MCF-7 | This compound | Data not available | Synergistic |
| Doxorubicin | Data not available | ||
| MDA-MB-231 | This compound | Data not available | Synergistic |
| Doxorubicin | Data not available |
Note: Specific IC50 and CI values were not available in the referenced abstracts. The Chou-Talalay method was used to determine the synergistic effect.
This compound in Combination with 5-Fluorouracil in Liver Cancer
In contrast to the findings in breast cancer, a study evaluating this compound in combination with the antimetabolite 5-fluorouracil (5-FU) in hepatocellular carcinoma (HCC) cell lines (HepG2 and HUH-7) demonstrated an antagonistic interaction.[2] The combined administration of this compound and 5-FU was less effective at inducing cytotoxicity than either drug used alone.[2] This highlights the importance of empirically testing drug combinations in specific cancer contexts.
Quantitative Data Summary:
| Cell Line | Drug(s) | IC50 | Combination Effect |
| HepG2 | This compound + 5-FU | Data not available | Antagonistic |
| HUH-7 | This compound + 5-FU | Data not available | Antagonistic |
Note: Specific IC50 values were not available in the referenced abstracts. The Chou and Talalay method was applied to determine the antagonistic impact.[2]
Signaling Pathways and Experimental Workflows
HSP90 Inhibition Signaling Pathway
The following diagram illustrates the mechanism of action of this compound. By inhibiting Hsp90, this compound disrupts the proper folding and stability of numerous client proteins that are critical for cancer cell signaling and survival. This leads to their degradation via the ubiquitin-proteasome pathway, ultimately resulting in cell cycle arrest and apoptosis.
Experimental Workflow for Combination Studies
The following diagram outlines a typical workflow for evaluating the combination of this compound with another therapeutic agent in vitro.
Detailed Experimental Protocols
The following are detailed protocols for the key experiments cited in the preclinical evaluation of this compound combinations.
Cell Viability and Cytotoxicity (MTT Assay)
Objective: To determine the effect of this compound, alone and in combination with another drug, on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231, HepG2, HUH-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Drug X (e.g., Doxorubicin, 5-Fluorouracil)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Drug Treatment: Prepare serial dilutions of this compound and the combination drug in culture medium. Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells with vehicle control (DMSO) and untreated cells. For combination studies, a fixed-ratio or checkerboard dilution series can be used.
-
Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 values for each drug and the combination. Use software such as CompuSyn to calculate the Combination Index (CI) to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
Quantitative Real-Time PCR (qRT-PCR) for Apoptotic Gene Expression
Objective: To quantify the changes in the expression of apoptosis-related genes following treatment with this compound and a combination drug.
Materials:
-
Treated and untreated cancer cells
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for target genes (e.g., Bax, Bcl-2, Caspase-3, p53) and a housekeeping gene (e.g., GAPDH, β-actin)
-
Real-time PCR instrument
Protocol:
-
RNA Extraction: Lyse the treated and untreated cells and extract total RNA according to the manufacturer's protocol of the RNA extraction kit.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA, primers, and qPCR master mix.
-
Real-Time PCR: Perform the qPCR reaction using a real-time PCR instrument with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
Western Blotting for HSP and Apoptotic Protein Expression
Objective: To detect changes in the protein levels of Hsp90 client proteins and apoptotic markers following drug treatment.
Materials:
-
Treated and untreated cancer cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA Protein Assay Kit)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Hsp90, anti-Hsp70, anti-AKT, anti-RAF-1, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction: Lyse the cells in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative protein expression levels.
Conclusion and Future Directions
The preclinical data suggest that the efficacy of this compound in combination therapy is highly context-dependent. The synergistic interaction with doxorubicin in breast cancer models provides a strong rationale for further investigation, potentially leading to improved therapeutic strategies. Conversely, the antagonistic effect observed with 5-FU in liver cancer underscores the importance of careful preclinical evaluation to identify optimal combination partners.
Future research should focus on:
-
Expanding combination studies of this compound with other classes of anti-cancer agents, including targeted therapies (e.g., PARP inhibitors, PI3K inhibitors) and immunotherapies.
-
Elucidating the molecular mechanisms underlying the synergistic or antagonistic interactions through comprehensive proteomic and genomic analyses.
-
Evaluating promising combinations in in vivo animal models to assess efficacy and safety before translation to clinical trials.
-
Identifying predictive biomarkers to select patient populations most likely to benefit from this compound combination therapies.
References
Flow Cytometry Analysis: Principles and Protocols
A Note on the MPC-3100: Before detailing application notes for flow cytometry, it is essential to clarify that the this compound is an industrial-grade panel PC and not a flow cytometer.[1][2][3][4][5][6][7][8][9] The this compound series, manufactured by Moxa, consists of ruggedized computers with features like a multi-touch screen, fanless design, and a wide operating temperature range, making them suitable for harsh industrial environments.[1][3][4][5] These computers are designed for human-machine interface (HMI) applications in sectors such as oil and gas, marine, and rail.[2][4][5] They are not equipped for the biological analysis of cells.
The following sections provide a comprehensive overview of flow cytometry, a powerful technique for cellular analysis, which is performed using specialized instruments called flow cytometers. The information presented here is for general educational purposes for researchers, scientists, and drug development professionals interested in this technology.
Introduction to Flow Cytometry
Flow cytometry is a sophisticated technology used to analyze the physical and chemical characteristics of single cells or particles as they pass through one or more laser beams while suspended in a fluid stream. This technique allows for the rapid, quantitative, and multiparametric analysis of thousands of cells per second. Key applications in research and drug development include immunophenotyping, cell cycle analysis, apoptosis detection, and cell sorting.
Application Note 1: Immunophenotyping of T-Cell Subsets
Objective: To identify and quantify different T-cell subpopulations (e.g., helper T-cells and cytotoxic T-cells) in a peripheral blood mononuclear cell (PBMC) sample using fluorescently labeled antibodies.
Background: Immunophenotyping is a critical application of flow cytometry that uses antibodies to identify cells based on their surface and intracellular protein expression. In immunology and immuno-oncology, it is vital to characterize the composition of immune cell populations to understand disease states and monitor therapeutic responses.
Experimental Protocol:
-
PBMC Isolation: Isolate PBMCs from a whole blood sample using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Cell Staining:
-
Wash the isolated PBMCs with a suitable buffer (e.g., PBS with 2% FBS).
-
Resuspend the cells in the staining buffer at a concentration of 1x10^6 cells/100 µL.
-
Add a cocktail of fluorescently conjugated antibodies against T-cell markers (e.g., FITC-CD3, PE-CD4, APC-CD8).
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Washing: Wash the cells twice with the staining buffer to remove unbound antibodies.
-
Data Acquisition:
-
Resuspend the stained cells in 500 µL of staining buffer.
-
Acquire the data on a flow cytometer. Set up appropriate gates to exclude debris and doublets and to identify the lymphocyte population based on forward and side scatter properties.
-
-
Data Analysis: Analyze the acquired data using flow cytometry analysis software. Quantify the percentages of CD4+ (helper) and CD8+ (cytotoxic) T-cells within the CD3+ T-cell population.
Data Presentation:
| Sample ID | % Lymphocytes | % CD3+ of Lymphocytes | % CD4+ of CD3+ | % CD8+ of CD3+ |
| Control 1 | 85.2 | 70.1 | 45.3 | 24.8 |
| Treated 1 | 83.9 | 65.8 | 38.9 | 26.9 |
| Control 2 | 88.1 | 72.5 | 48.1 | 24.4 |
| Treated 2 | 86.5 | 68.2 | 40.2 | 28.0 |
Experimental Workflow:
Immunophenotyping Experimental Workflow
Application Note 2: Cell Cycle Analysis
Objective: To determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M) in a cancer cell line treated with a potential anti-cancer drug.
Background: Cell cycle analysis is crucial in cancer research to assess the cytostatic effects of therapeutic agents. This assay typically involves staining the DNA of cells with a fluorescent dye that binds stoichiometrically to DNA, allowing for the quantification of DNA content and thus the determination of the cell cycle phase.
Experimental Protocol:
-
Cell Culture and Treatment: Culture the cancer cell line of interest and treat with the drug at various concentrations for a specified duration. Include an untreated control.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Incubate at -20°C for at least 2 hours.
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cells in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A (to eliminate RNA).
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Data Acquisition: Acquire the data on a flow cytometer, measuring the fluorescence intensity of the DNA dye.
-
Data Analysis: Use a cell cycle analysis software module to model the DNA content histogram and calculate the percentage of cells in each phase of the cell cycle.
Data Presentation:
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Untreated Control | 55.4 | 25.1 | 19.5 |
| Drug (Low Conc.) | 65.2 | 18.3 | 16.5 |
| Drug (High Conc.) | 78.9 | 8.7 | 12.4 |
Application Note 3: Apoptosis Detection via Annexin V/PI Staining
Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells in a cell population following drug treatment.
Background: Apoptosis, or programmed cell death, is a key mechanism by which anti-cancer drugs induce cell death. The Annexin V/Propidium Iodide (PI) assay is a common method to detect apoptosis. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. PI is a membrane-impermeant dye that stains the nucleus of cells with compromised membranes, indicative of late apoptosis or necrosis.
Experimental Protocol:
-
Cell Culture and Treatment: Culture and treat cells with the compound of interest as described for the cell cycle analysis.
-
Cell Harvesting: Harvest the cells and wash with PBS.
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add fluorescently labeled Annexin V (e.g., FITC-Annexin V) and PI.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Data Acquisition: Analyze the samples on a flow cytometer immediately after staining.
-
Data Analysis: Create a quadrant plot of Annexin V fluorescence versus PI fluorescence to distinguish the different cell populations:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells (often considered an artifact in this assay)
-
Data Presentation:
| Treatment | % Viable | % Early Apoptotic | % Late Apoptotic/Necrotic |
| Untreated Control | 92.1 | 3.5 | 4.4 |
| Drug (24h) | 65.7 | 18.9 | 15.4 |
| Drug (48h) | 38.2 | 35.1 | 26.7 |
Signaling Pathway:
Apoptosis Detection Pathway
References
- 1. This compound Series - Panel PCs | Moxa [moxa.com]
- 2. This compound-E4-T - Panel PCs | Moxa [moxa.com]
- 3. shopmoxa.neteon.net [shopmoxa.neteon.net]
- 4. scn.se [scn.se]
- 5. moxastore.express-inc.com [moxastore.express-inc.com]
- 6. This compound [elmark-automation.com]
- 7. moxastore.express-inc.com [moxastore.express-inc.com]
- 8. industrialitsystems.com [industrialitsystems.com]
- 9. industrialitsystems.com [industrialitsystems.com]
Application Notes and Protocols for MPC-3100 in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
MPC-3100 is a synthetic, orally bioavailable small molecule inhibitor of Heat Shock Protein 90 (Hsp90).[1][2] Hsp90 is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for tumor cell growth, proliferation, and survival.[1] By inhibiting Hsp90, this compound leads to the degradation of these oncoproteins, making it a compelling candidate for cancer therapy.[3] Preclinical studies in various xenograft models have demonstrated the anti-tumor activity of this compound, both as a monotherapy and in combination with other targeted agents.[4][5]
These application notes provide a summary of the available preclinical data and detailed protocols for the use of this compound in xenograft models to aid researchers in designing and executing relevant in vivo studies.
Mechanism of Action
This compound functions by binding to the ATP-binding pocket in the N-terminal domain of Hsp90. This competitive inhibition disrupts the chaperone's ATPase activity, leading to the misfolding and subsequent proteasomal degradation of Hsp90 client proteins. Key client proteins implicated in cancer include receptor tyrosine kinases (e.g., HER2, EGFR), signaling kinases (e.g., Raf-1, Akt), and transcription factors. The simultaneous disruption of multiple oncogenic signaling pathways underlies the potent anti-cancer effects of Hsp90 inhibitors like this compound. A pharmacodynamic biomarker of Hsp90 inhibition is the induction of Heat Shock Protein 70 (Hsp70), which was observed in patients treated with this compound.[4]
References
- 1. Synergistic antitumor activity of sorafenib in combination with epidermal growth factor receptor inhibitors in colorectal and lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A predictive pharmacokinetic-pharmacodynamic model of tumor growth kinetics in xenograft mice after administration of anticancer agents given in combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a fully synthetic, orally bioavailable Hsp90 inhibitor, in cancer patients. | Semantic Scholar [semanticscholar.org]
- 5. Predictive pharmacokinetic-pharmacodynamic modeling of tumor growth kinetics in xenograft models after administration of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: MPC-3100
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with MPC-3100.
Troubleshooting Guide: this compound Dissolution in DMSO
Issue: You are observing that your this compound is not dissolving in DMSO, resulting in a cloudy solution or visible particulate matter.
This guide will walk you through a systematic approach to identify and resolve this common issue. Based on available data, this compound is soluble in DMSO. Therefore, dissolution issues likely stem from procedural or reagent-related factors.
Troubleshooting Workflow
The following workflow provides a step-by-step process to diagnose the solubility issue.
Caption: A troubleshooting workflow for addressing issues with dissolving this compound in DMSO.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in DMSO. What are the first things I should check?
A1: Start by verifying the quality of your reagents and the integrity of your compound.
-
DMSO Quality: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air. This absorbed water can significantly reduce its ability to dissolve certain organic compounds. Always use fresh, anhydrous, high-purity (≥99.9%) DMSO from a recently opened bottle.
-
Compound Integrity: Ensure your this compound has been stored according to the manufacturer's recommendations (typically at -20°C for long-term storage, protected from light and moisture). Improper storage can lead to degradation of the compound, which may affect its solubility.
Q2: I've confirmed my DMSO is high-quality and my this compound has been stored correctly, but it's still not dissolving. What's the next step?
A2: The issue may be with your dissolution technique. We recommend following a more rigorous dissolution protocol. Please refer to the detailed "Experimental Protocol for Dissolving this compound in DMSO" section below. This includes steps like vortexing, sonication, and gentle warming, which can significantly aid in dissolving challenging compounds.
Q3: Can I heat the this compound solution to get it to dissolve?
A3: Gentle warming can be an effective method to aid dissolution. However, you should not use high temperatures, as this could degrade the this compound. We recommend warming the solution in a water bath at a temperature no higher than 37°C for 10-15 minutes.
Q4: My this compound dissolved in DMSO initially, but now I see crystals in the solution. What happened?
A4: This is likely due to precipitation, which can occur for a few reasons:
-
Temperature Changes: If you stored your stock solution at a lower temperature than when it was prepared (e.g., moving it from room temperature to 4°C), the compound may have crashed out of solution.
-
Supersaturated Solution: It's possible the concentration you prepared is at or above the solubility limit of this compound in DMSO under your specific storage conditions.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can affect its stability and lead to precipitation. It is best practice to aliquot your stock solution into single-use vials to avoid this.
To resolve this, you can try gently warming and vortexing the solution again before use.
Q5: What is the signaling pathway that this compound inhibits?
A5: this compound is an inhibitor of Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone that is essential for the stability and function of numerous "client" proteins, many of which are critical for cancer cell growth and survival. By inhibiting Hsp90, this compound leads to the degradation of these client proteins, thereby disrupting multiple oncogenic signaling pathways simultaneously.
Caption: The inhibitory action of this compound on the Hsp90 signaling pathway.
This compound Data Summary
Below is a summary of the key quantitative data for the Hsp90 inhibitor, this compound.
| Property | Value |
| CAS Number | 958025-66-6 |
| Molecular Formula | C₂₂H₂₅BrN₆O₄S |
| Molecular Weight | 549.44 g/mol |
| Purity | >98% (typical) |
| Solubility in DMSO | Soluble |
| Solubility in Water | Not Soluble |
| Long-term Storage | -20°C |
| Short-term Storage | 0 - 4°C |
Experimental Protocols
Detailed Protocol for Dissolving this compound in DMSO
This protocol provides a standardized method to ensure the complete dissolution of this compound in DMSO.
-
Preparation:
-
Allow the vial of this compound powder and a sealed bottle of anhydrous, high-purity DMSO to equilibrate to room temperature.
-
Calculate the required volume of DMSO to achieve your desired stock solution concentration.
-
-
Solvent Addition:
-
Before opening the vial of this compound, briefly centrifuge it to ensure all the powder is at the bottom.
-
Using a calibrated pipette with a sterile tip, add the calculated volume of anhydrous DMSO to the vial.
-
-
Initial Mixing:
-
Tightly cap the vial and vortex it vigorously for 2 to 5 minutes.
-
-
Sonication (Recommended):
-
If any particulate matter is still visible, place the vial in a bath sonicator.
-
Sonicate for 15 to 30 minutes. Sonication uses ultrasonic waves to break up aggregates and can significantly improve solubility.
-
-
Gentle Warming (If Necessary):
-
If the solution is still not clear after sonication, place the vial in a water bath set to 37°C.
-
Incubate for 10 to 15 minutes, with occasional vortexing. Do not exceed 37°C to avoid potential compound degradation.
-
-
Final Inspection and Storage:
-
After the dissolution steps, visually inspect the solution against a light source to confirm it is clear and free of any precipitates.
-
For long-term storage, it is highly recommended to create single-use aliquots of your stock solution and store them at -20°C or -80°C. This will prevent degradation from repeated freeze-thaw cycles and minimize water absorption by the DMSO.
-
Technical Support Center: Optimizing MPC-3100 Concentration for IC50 Determination
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of MPC-3100 in IC50 experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a fully synthetic, orally bioavailable small-molecule inhibitor of Heat Shock Protein 90 (Hsp90).[1][2][3] Hsp90 is a molecular chaperone protein that is essential for the stability and function of a wide range of "client" proteins, many of which are critical for cancer cell growth, survival, and proliferation.[4][5][6][7][8] By inhibiting the ATPase activity of Hsp90, this compound leads to the degradation of these client proteins, thereby disrupting multiple oncogenic signaling pathways simultaneously.[9][10]
Q2: Which signaling pathways are affected by this compound?
This compound, as an Hsp90 inhibitor, affects numerous signaling pathways that are crucial for tumorigenesis. Hsp90 client proteins include key components of pathways involved in cell cycle control, apoptosis, angiogenesis, and metastasis.[4][5][6][8] Inhibition of Hsp90 can lead to the downregulation of key signaling molecules such as AKT, Raf-1, EGFR, HER2, and mutant p53.[6][8][11]
Q3: What are typical IC50 values for this compound in cancer cell lines?
The IC50 values for this compound can vary depending on the cancer cell line and the specific experimental conditions. Below is a summary of publicly available data.
Data Presentation: this compound IC50 Values
| Cell Line | Cancer Type | Incubation Time | IC50 (µM) | Assay Type | Reference |
| MCF-7 | Breast Cancer | 48 hours | 0.05 µM | Not Specified | [12][13] |
| MDA-MB-231 | Breast Cancer | 48 hours | 0.1 µM | Not Specified | [12][13] |
Note: This table will be updated as more public data becomes available. Researchers are encouraged to determine the optimal concentration for their specific cell line and experimental setup.
Experimental Protocols
A detailed methodology for a common experiment to determine the IC50 of this compound is provided below.
Protocol: Cell Viability Assay (e.g., MTT Assay)
Objective: To determine the concentration of this compound that inhibits 50% of cell viability in a specific cancer cell line.
Methodology:
-
Cell Seeding:
-
Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate overnight to allow for cell attachment.[1]
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in a complete culture medium to achieve a range of final concentrations.
-
Remove the existing medium from the wells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
-
Incubation:
-
Incubate the plate for a predetermined duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.[1]
-
-
MTT Addition and Incubation:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[1]
-
-
Solubilization and Absorbance Reading:
-
Carefully remove the medium and add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.[14]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, using non-linear regression analysis.
-
Troubleshooting Guides
Problem 1: High variability in IC50 values between experiments.
-
Potential Cause: Inconsistent cell seeding density.
-
Solution: Ensure a consistent number of cells are seeded in each well. Use a cell counter for accuracy and ensure even cell distribution when plating.
-
-
Potential Cause: Variation in cell health or passage number.
-
Solution: Use cells from a similar passage number for all experiments. Regularly monitor cell morphology and discard any cultures that appear unhealthy.
-
-
Potential Cause: Instability or precipitation of this compound.
-
Solution: Prepare fresh dilutions of this compound for each experiment from a frozen stock. Visually inspect the media for any signs of precipitation after adding the compound. Ensure the final solvent concentration is low (typically <0.5%) and consistent across all wells.[1]
-
Problem 2: No clear dose-response curve or very high IC50 value.
-
Potential Cause: Incorrect concentration range of this compound.
-
Solution: Perform a broader range of serial dilutions in a preliminary experiment to identify the effective concentration range for your specific cell line.
-
-
Potential Cause: Insufficient incubation time.
-
Solution: The effects of Hsp90 inhibition on cell viability may take time to manifest. Conduct a time-course experiment (e.g., 24, 48, 72, 96 hours) to determine the optimal incubation period.
-
-
Potential Cause: The cell line is resistant to Hsp90 inhibition.
-
Solution: Some cell lines may have intrinsic resistance mechanisms. Confirm the expression of key Hsp90 client proteins in your cell line. Consider using a positive control compound known to be effective in your cell line to validate the assay.
-
Problem 3: "Edge effects" in the 96-well plate.
-
Potential Cause: Uneven temperature or humidity across the plate during incubation, leading to increased evaporation in the outer wells.
-
Solution: To minimize this effect, avoid using the outer wells of the 96-well plate for experimental samples. Instead, fill them with sterile media or PBS to maintain a more uniform environment across the plate.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Reduced pim-1 expression increases chemotherapeutic drug sensitivity in human androgen-independent prostate cancer cells by inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Therapeutic Target Hsp90 and Cancer Hallmarks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of HSP90 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. HSP90 Molecular Chaperones, Metabolic Rewiring, and Epigenetics: Impact on Tumor Progression and Perspective for Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Preventing MPC-3100 Precipitation in Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the precipitation of MPC-3100 in cell culture media during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary use in research?
This compound is a potent, purine-based inhibitor of Heat Shock Protein 90 (Hsp90). In cancer research, it is used to induce the degradation of oncogenic client proteins that are dependent on Hsp90 for their stability and function, leading to the inhibition of tumor cell growth.
Q2: What are the known solubility properties of this compound?
This compound is soluble in dimethyl sulfoxide (DMSO) but is not soluble in water.[1][2] This low aqueous solubility is a primary reason for its precipitation in cell culture media, which are aqueous-based.
Q3: What are the common causes of this compound precipitation in cell culture?
The precipitation of this compound in cell culture media can be attributed to several factors, primarily stemming from its hydrophobic nature:
-
Improper Stock Solution Preparation: If the compound is not fully dissolved in the initial DMSO stock, it will precipitate upon dilution into the aqueous media.
-
"Salting Out" Effect: When a concentrated DMSO stock of this compound is added too quickly to the cell culture medium, the localized high concentration of the compound can cause it to rapidly precipitate out of solution.
-
High Final Concentration: Exceeding the solubility limit of this compound in the final culture volume will inevitably lead to precipitation.
-
Temperature Fluctuations: Changes in temperature, such as moving media from a warm incubator to a cooler biosafety cabinet, can decrease the solubility of the compound and cause it to precipitate.[3]
-
High DMSO Concentration: While used to dissolve this compound, a high final concentration of DMSO in the media can be toxic to cells and can also influence the solubility of other media components.
-
Media Composition and pH: The presence of salts and other components in the media, as well as shifts in pH due to cellular metabolism, can affect the stability and solubility of this compound over time.[4][5]
Troubleshooting Guide
Issue 1: Precipitate Forms Immediately Upon Adding this compound to the Media
This is a frequent observation and typically points to issues with the stock solution or the dilution method.
| Possible Cause | Recommended Solution |
| Incomplete Dissolution of Stock Solution | Ensure this compound is fully dissolved in high-purity, anhydrous DMSO. Use vortexing and sonication to aid dissolution. Visually inspect the stock solution against a light source to confirm the absence of any particulate matter. |
| "Salting Out" During Dilution | Add the this compound stock solution to the pre-warmed (37°C) media dropwise while gently swirling the flask. This gradual introduction helps to prevent localized high concentrations of the compound. |
| High Final Concentration of this compound | The final concentration of this compound should not exceed its solubility limit in the culture medium. If a high concentration is required, consider using a solubilizing agent or a different formulation, if available. |
Experimental Protocols
Protocol for Preparing this compound Stock Solution
-
Weigh the desired amount of this compound powder in a sterile microfuge tube.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution vigorously for 1-2 minutes.
-
If particulates are still visible, place the tube in an ultrasonic bath for 5-10 minutes to aid dissolution.
-
Visually inspect the solution against a light source to ensure it is clear and free of any visible particles.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol for Diluting this compound Stock Solution into Cell Culture Media
-
Warm the required volume of cell culture medium to 37°C in a water bath.
-
Gently swirl the flask of warmed media.
-
While swirling, add the required volume of the this compound stock solution drop-by-drop to the media.
-
Continue to swirl the flask for a few seconds after adding the stock solution to ensure it is thoroughly mixed.
-
Visually inspect the medium to ensure no precipitate has formed before adding it to your cells.
Visual Guides
Caption: Troubleshooting workflow for immediate precipitation of this compound.
Issue 2: Precipitate Appears in the Cell Culture Medium After a Few Hours or Days of Incubation
Delayed precipitation can be due to the instability of this compound in the culture environment over time or interactions with cellular metabolites.
| Possible Cause | Recommended Solution |
| Temperature Fluctuations | Minimize temperature changes. Perform all manipulations of the media containing this compound in a heated environment if possible. Ensure the incubator provides a stable temperature.[3] |
| Changes in Media pH | The metabolic activity of cells can alter the pH of the culture medium. Monitor the pH of your culture, especially for long-term experiments. If the pH becomes too acidic or basic, it may affect the solubility of this compound. Consider using a buffering agent or changing the media more frequently. |
| Interaction with Media Components | Serum proteins and other components in the media can potentially interact with this compound and reduce its solubility over time. If using a serum-containing medium, consider reducing the serum percentage or switching to a serum-free formulation if compatible with your cell line. |
| Evaporation of Media | Evaporation of water from the culture plates or flasks can lead to an increase in the concentration of all components, including this compound, potentially exceeding its solubility limit.[4] Ensure proper humidification of the incubator and use appropriate culture vessels to minimize evaporation. |
Visual Guides
Caption: Key factors contributing to the delayed precipitation of this compound.
References
MPC-3100 Technical Support Center: Investigating Off-Target Effects
Welcome to the MPC-3100 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you investigate and understand potential off-target effects of this compound.
Introduction to this compound
This compound is a synthetic, orally bioavailable small molecule that functions as a potent inhibitor of Heat Shock Protein 90 (HSP90).[1][2][3] HSP90 is a molecular chaperone essential for the stability and function of a wide range of "client" proteins, many of which are critical for cancer cell growth and survival.[2][3] this compound belongs to the purine-based class of HSP90 inhibitors and exerts its effect by binding to the ATP-binding pocket in the N-terminal domain of HSP90. This competitive inhibition disrupts the chaperone cycle, leading to the ubiquitination and subsequent proteasomal degradation of HSP90 client proteins.[2][4][5] Due to its mechanism of simultaneously targeting multiple signaling pathways, this compound has been investigated in clinical trials for the treatment of various cancers.[2][3]
Frequently Asked Questions (FAQs) about Off-Target Effects
This section addresses common questions regarding the potential off-target effects of this compound and HSP90 inhibitors in general.
Q1: What are the expected on-target effects of this compound?
The primary on-target effect of this compound is the degradation of HSP90 client proteins.[3][6] These include a multitude of proteins involved in oncogenesis, such as receptor tyrosine kinases (e.g., HER2, EGFR), signaling kinases (e.g., AKT, BRAF), and transcription factors.[4] The expected downstream cellular effects include cell cycle arrest, induction of apoptosis, and inhibition of tumor growth.[7]
Q2: What are the known or potential off-target effects of this compound and other HSP90 inhibitors?
While this compound is designed to target HSP90, like many small molecule inhibitors, it may interact with other proteins. Potential off-target effects can be categorized as follows:
-
Kinase Inhibition: Due to the conserved nature of ATP-binding pockets, off-target inhibition of other kinases is a possibility.[8] This could lead to altered phosphorylation of proteins not known to be downstream of HSP90 clients.
-
Induction of the Heat Shock Response: Inhibition of HSP90 can trigger a cellular stress response, leading to the upregulation of other heat shock proteins, such as HSP70.[9] This can have cytoprotective effects and potentially counteract the intended therapeutic outcome.
-
Effects on Other HSP90 Family Members: this compound may inhibit other HSP90 isoforms, such as the mitochondrial TRAP1 or the endoplasmic reticulum-resident GRP94, which could lead to distinct cellular consequences.[10]
-
Adverse Events in Clinical Settings: Clinical trials of various HSP90 inhibitors have reported adverse effects. A meta-analysis of 90 clinical trials identified headache, abdominal pain, and back pain as the most common pain-related adverse events.[11][12] Other common side effects include diarrhea, nausea, and fatigue.[3][13]
Q3: I am observing a phenotype inconsistent with the known functions of HSP90 client proteins. How can I determine if this is an off-target effect?
To investigate a potential off-target effect, a multi-pronged approach is recommended:
-
Use a Structurally Unrelated HSP90 Inhibitor: If a different class of HSP90 inhibitor produces the same phenotype, it is more likely to be an on-target effect.[9]
-
Genetic Knockdown/Knockout of HSP90: Compare the phenotype induced by this compound with that of siRNA/shRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of HSP90.[9]
-
Rescue Experiments: Overexpression of a specific HSP90 client protein may rescue the on-target effects of this compound. If the phenotype persists, it may be an off-target effect.[9]
-
Unbiased Proteomic Approaches: Employ techniques like Cellular Thermal Shift Assay (CETSA) or chemical proteomics to identify novel protein binders of this compound.[9][14]
Q4: How can I minimize off-target effects in my experiments?
To minimize the potential for off-target effects, consider the following:
-
Use the Lowest Effective Concentration: Titrate this compound to determine the minimal concentration that elicits the desired on-target effect (e.g., degradation of a specific client protein).[9]
-
Shorten Treatment Duration: Use the shortest possible treatment time to observe the on-target effect, as some off-target effects can be time-dependent.[9]
-
Use Appropriate Controls: Always include vehicle-treated cells as a negative control and, if possible, cells treated with a well-characterized HSP90 inhibitor as a positive control.[9]
-
Confirm with a Second Method: Validate key findings using an alternative method, such as a different HSP90 inhibitor or a genetic approach.[9]
Troubleshooting Guide
This guide provides a structured approach to troubleshooting unexpected experimental outcomes when using this compound.
| Observed Problem | Potential Cause | Suggested Solution |
| Lack of expected client protein degradation | Compound Inactivity: Incorrect storage or handling of this compound. | Confirm the integrity and concentration of your this compound stock. |
| Cell Line Insensitivity: Different cell lines exhibit varying sensitivity to HSP90 inhibitors.[9] | Determine the IC50 of this compound in your specific cell line. | |
| Redundancy or Bypass Pathways: Cancer cells can develop resistance by upregulating alternative signaling pathways.[9] | Investigate potential resistance mechanisms, such as upregulation of other chaperones. | |
| Significant cytotoxicity at low concentrations | Off-Target Effects: this compound may be interacting with other essential proteins. | Perform experiments to distinguish between on- and off-target effects (see FAQ Q3). |
| On-Target Toxicity: The cell line may be highly dependent on multiple HSP90 client proteins for survival. | Correlate cytotoxicity with the degradation of key client proteins. | |
| Inconsistent results between experiments | Compound Instability: Degradation of this compound in solution. | Prepare fresh stock solutions for each experiment and avoid repeated freeze-thaw cycles. |
| Cell Culture Variability: Inconsistent cell passage number, confluency, or media composition. | Standardize cell culture conditions and use cells within a consistent passage number range. |
Quantitative Data Summary
While specific quantitative data for this compound off-target binding is not extensively available in the public domain, the following table summarizes the inhibitory concentrations of other purine-based and structurally related HSP90 inhibitors against various cancer cell lines. This can provide a general reference for expected potency.
Table 1: Inhibitory Potency (IC50) of Select HSP90 Inhibitors in Cancer Cell Lines
| Inhibitor | Cancer Cell Line | IC50 (nM) | Reference |
| Luminespib (NVP-AUY922) | Various Human Tumor Cell Lines | 2.3 - 49.6 | [15] |
| Ganetespib | Prostate Cancer Cell Lines | Low nanomolar |
Note: IC50 values are highly dependent on the specific cell line and assay conditions.
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the on- and off-target effects of this compound.
Protocol 1: Western Blot Analysis of HSP90 Client Protein Degradation
This protocol is a fundamental step to confirm the on-target activity of this compound.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a dose-response range of this compound (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Normalize protein concentrations and separate proteins by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against HSP90 client proteins (e.g., HER2, AKT, RAF-1) and a loading control (e.g., β-actin, GAPDH) overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the signal using an ECL substrate and an imaging system. Quantify band intensities to determine the extent of client protein degradation.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm the direct binding of this compound to HSP90 in a cellular context.[16][17][18][19][20]
-
Cell Treatment: Treat intact cells with this compound at a desired concentration (e.g., 10x IC50) and a vehicle control for 1 hour at 37°C.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[16]
-
Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[16]
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.[16]
-
Western Blot Analysis: Collect the supernatant (soluble fraction) and analyze the levels of soluble HSP90 by Western blotting as described in Protocol 1. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.
Protocol 3: Kinome Profiling to Identify Off-Target Kinase Inhibition
This protocol helps to identify unintended kinase targets of this compound.
-
Assay Setup: Utilize a commercial kinase profiling service or an in-house platform. A typical assay measures the activity of a large panel of purified kinases (e.g., >400 kinases) in the presence of a fixed concentration of this compound (e.g., 1 µM).[21][22]
-
Biochemical Kinase Assay: Perform in vitro kinase assays using a suitable format, such as radiometric, fluorescence-based, or luminescence-based (e.g., ADP-Glo™).[21][23][24] The reaction typically includes the kinase, a specific substrate, ATP, and this compound or a vehicle control.
-
Data Analysis: Measure the kinase activity and calculate the percentage of inhibition for each kinase in the panel relative to the vehicle control. Kinases showing significant inhibition are considered potential off-targets.
-
Follow-up Validation: For identified off-target kinases, perform dose-response experiments to determine the IC50 value of this compound.
Visualizations
The following diagrams illustrate key concepts related to the investigation of this compound.
Caption: HSP90 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Logical workflow for troubleshooting unexpected experimental results.
References
- 1. Old and New Approaches to Target the Hsp90 Chaperone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Heat Shock Protein 90 (HSP90) Inhibitors as Anticancer Medicines: A Review on the Computer-Aided Drug Discovery Approaches over the Past Five Years - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Ganetespib: research and clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Effect of Heat Shock Protein 90 Inhibitor on Pain in Cancer Patients: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Effect of Heat Shock Protein 90 Inhibitor on Pain in Cancer Patients: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. tandfonline.com [tandfonline.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. benchchem.com [benchchem.com]
- 17. 2.8. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. news-medical.net [news-medical.net]
- 20. CETSA [cetsa.org]
- 21. reactionbiology.com [reactionbiology.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 24. domainex.co.uk [domainex.co.uk]
Troubleshooting MPC-3100 experimental variability
Welcome to the support center for the MPC-3100 Multi-Parametric Cell Analyzer. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you resolve common issues and ensure high-quality, reproducible data in your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of high well-to-well variability in my 96-well plate assay?
High well-to-well variability can be attributed to several factors, often related to inconsistencies in cell plating, reagent addition, or instrument reading. One common issue is the "edge effect," where wells at the perimeter of the plate behave differently from interior wells due to temperature gradients and increased evaporation. Inconsistent cell seeding is another major contributor; if cells are not evenly distributed, the starting cell number per well will vary, leading to divergent results.[1][2] Pipetting errors, particularly with small volumes, can also introduce significant variability.
Troubleshooting Steps:
-
Improve Cell Plating Technique: Ensure your cells are in a single-cell suspension before plating to avoid clumps.[3][4] After plating, avoid swirling the plate in a circular motion, which can push cells to the edges. Instead, gently shake the plate in forward-backward and side-to-side motions. Let the plate sit at room temperature for 10-15 minutes on a level surface before transferring it to the incubator to allow cells to settle evenly.[2]
-
Mitigate Edge Effects: To minimize evaporation, use plates with lids and ensure the incubator has adequate humidity. A common practice is to fill the outer wells with sterile phosphate-buffered saline (PBS) or media and use only the inner 60 wells for experimental samples.
-
Pipetting Accuracy: Use calibrated pipettes and ensure proper technique, especially when adding drugs or detection reagents. For critical steps, consider using a multi-channel pipette to add reagents to all wells simultaneously.
-
Instrument Maintenance: Ensure the this compound's optical components are clean and aligned according to the manufacturer's guidelines.
Q2: My fluorescence readings are inconsistent or have high background. What should I do?
Inconsistent fluorescence or high background can obscure real biological effects. This can be caused by autofluorescence from compounds or cells, spectral overlap between fluorophores, or issues with the assay reagents.
Troubleshooting Steps:
-
Check for Autofluorescence: Run a control plate with your cells and compound vehicle (e.g., DMSO) but without the fluorescent dye to assess the natural fluorescence of your cells and compounds. If compound autofluorescence is high, consider using red-shifted dyes, as fewer compounds tend to fluoresce at these wavelengths.[5]
-
Optimize Staining Protocol: Ensure you are using the optimal concentration of your fluorescent dye by performing a titration experiment. Insufficient washing after staining can also lead to high background.
-
Minimize Spectral Overlap: When designing a multi-color experiment, choose fluorophores with minimal spectral overlap. Use the this compound's spectral compensation tools to correct for any remaining overlap. Bright fluorophores should be paired with low-abundance targets, and dimmer fluorophores with highly expressed targets to improve signal resolution.[6]
-
Review Reagent Quality: Ensure your reagents are not expired and have been stored correctly. Media components like phenol red and riboflavin can contribute to background fluorescence. For sensitive fluorescence assays, consider using phenol red-free media.
Q3: I'm observing significant cell clumping in my suspension cell cultures. How can I prevent this?
Cell clumping can interfere with accurate cell counting and analysis on the this compound.[4] The primary cause is often the release of DNA from dead cells, which is sticky and causes aggregation.[4][7] Over-trypsinization of adherent cells can also lead to clumping.[7]
Troubleshooting Steps:
-
Gentle Cell Handling: Handle cells gently during passaging to minimize cell lysis.[8] Use wide-bore pipette tips and avoid excessive vortexing.
-
Add DNase I: If you observe clumping, add DNase I (at a concentration of ~20-100 µg/mL) to your cell suspension to break down the extracellular DNA.[7]
-
Optimize Trypsinization: For adherent cells, be careful not to over-expose them to trypsin. Use the lowest concentration of trypsin for the shortest time necessary to detach the cells.
-
Use Chelating Agents: In some cases, adding a chelating agent like EDTA to your cell suspension buffer can help prevent clumping by sequestering divalent cations that are necessary for some cell-cell adhesion molecules.[7]
Q4: How can I improve my data analysis and gating strategy for flow cytometry-based assays on the this compound?
A proper gating strategy is crucial for accurate analysis of flow cytometry data.[9][10] Poor gating can lead to the inclusion of dead cells, debris, or doublets, which can skew your results.
Troubleshooting Steps:
-
Start with a Time Gate: Begin your analysis by plotting a time parameter against a scatter parameter to ensure the stability of the sample run. This can help identify and exclude regions with flow irregularities.[11]
-
Exclude Debris and Dead Cells: Use a forward scatter (FSC) versus side scatter (SSC) plot to create an initial gate that excludes obvious debris. It is highly recommended to use a viability dye to definitively exclude dead cells from your analysis.[10]
-
Doublet Exclusion: To ensure you are analyzing single cells, use a pulse geometry gate, such as FSC-Height versus FSC-Area.[12] Single cells should have a proportional relationship between height and area, while doublets will deviate from this.
-
Use Fluorescence Minus One (FMO) Controls: For multi-color experiments, FMO controls are essential for setting accurate gates. An FMO control includes all the fluorescent antibodies in your panel except for the one you are gating on. This helps to identify the spread of fluorescence from other channels into the channel of interest.[13]
Q5: What are the best practices to avoid microbial contamination in my cell cultures?
Microbial contamination can have devastating effects on your experiments. Strict aseptic technique is the best defense.[14][15]
Best Practices:
-
Maintain a Sterile Work Area: Always work in a certified laminar flow hood. Disinfect the work surface with 70% ethanol before and after use.[16]
-
Use Sterile Reagents and Equipment: Ensure all media, supplements, and plasticware are sterile.[17] Avoid sharing media bottles between different cell lines.
-
Practice Proper Aseptic Technique: Wear gloves and a clean lab coat. Minimize the time that flasks and plates are open. Do not talk, cough, or sneeze in the direction of your open cultures.[16]
-
Regularly Test for Mycoplasma: Mycoplasma contamination is not visible by standard microscopy but can significantly alter cell physiology. Test your cell lines for mycoplasma regularly using PCR or a fluorescent dye-based kit.[14]
-
Quarantine New Cell Lines: When you receive a new cell line, culture it in a separate incubator and test it for contamination before incorporating it into your general cell stock.[14]
Data Presentation Tables
Table 1: Troubleshooting High Well-to-Well Variability
| Parameter | Problematic Assay (High CV) | Optimized Assay (Low CV) |
| Mean Signal (RFU) | 15,230 | 18,540 |
| Standard Deviation | 3,808 | 927 |
| Coefficient of Variation (%CV) | 25% | 5% |
| Plating Technique | Central cell clumping noted | Even cell distribution |
| Edge Wells | Included in analysis | Filled with PBS, excluded from analysis |
Table 2: Impact of Viability Gating on Apoptosis Analysis
| Gating Strategy | Total Events | % Annexin V Positive |
| No Viability Gate | 10,000 | 22.5% |
| With Viability Gate (Live Cells Only) | 8,500 | 15.2% |
Experimental Protocols
Protocol 1: Cell Viability Assay using Calcein-AM
This protocol outlines a method for quantifying cell viability on the this compound using the Calcein-AM fluorescent dye.
-
Cell Plating: Seed cells in a 96-well clear-bottom black plate at a density of 10,000 cells/well in 100 µL of media. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Add your test compounds to the wells and incubate for the desired treatment period (e.g., 48 hours).
-
Reagent Preparation: Prepare a 2X working solution of Calcein-AM in PBS. For example, if the final desired concentration is 2 µM, make a 4 µM solution.
-
Staining: Carefully remove the media from the wells and add 50 µL of the 2X Calcein-AM solution to each well.
-
Incubation: Incubate the plate for 30 minutes at 37°C, protected from light.
-
Image Acquisition: Read the plate on the this compound using the FITC channel (Excitation: 494 nm, Emission: 517 nm).
Protocol 2: Apoptosis Assay using Annexin V and Propidium Iodide (PI)
This protocol describes how to measure apoptosis by staining cells with FITC-Annexin V and PI.
-
Cell Treatment: Treat cells in a 6-well plate with your compounds for the desired time.
-
Cell Harvesting: Harvest the cells (including any floating cells in the supernatant) and wash them once with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately on the this compound.
-
Live cells: Annexin V negative, PI negative
-
Early apoptotic cells: Annexin V positive, PI negative
-
Late apoptotic/necrotic cells: Annexin V positive, PI positive
-
Visualizations
References
- 1. Adapting Cell-Based Assays to the High Throughput Screening Platform: Problems Encountered and Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]
- 2. marinbio.com [marinbio.com]
- 3. researchgate.net [researchgate.net]
- 4. Cell Clumping Troubleshooting [sigmaaldrich.com]
- 5. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Best Practices for Multiparametric Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. akadeum.com [akadeum.com]
- 8. atlantisbioscience.com [atlantisbioscience.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. 6 Flow Cytometry Gating Tips That Most Scientists Forget - ExpertCytometry [expertcytometry.com]
- 11. marissafahlberg.com [marissafahlberg.com]
- 12. nanocellect.com [nanocellect.com]
- 13. Introduction to Multiparametric Flow Cytometry and Analysis of High-Dimensional Data - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 15. Reducing Cell Culture Contamination: Aseptic Technique – TeleScience by Seeding Labs [telescience.seedinglabs.org]
- 16. How to Prevent Contamination in Long-Term Cell Cultures [synapse.patsnap.com]
- 17. Preventing and Avoiding Cell Culture Contamination | Technology Networks [technologynetworks.com]
MPC-3100 In Vivo Efficacy Technical Support Center
Welcome to the technical support center for MPC-3100, a fully synthetic, orally bioavailable small molecule inhibitor of Heat Shock Protein 90 (Hsp90). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the in vivo efficacy of this compound for preclinical cancer research. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key efficacy data to support your studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a second-generation, orally bioavailable small-molecule inhibitor of Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for cancer cell growth, proliferation, and survival. By selectively binding to Hsp90, this compound inhibits its chaperone function, leading to the degradation of these oncogenic client proteins. This disruption of key signaling pathways can halt tumor progression and induce cancer cell death.
Q2: What are the key signaling pathways affected by this compound?
A2: this compound, by inhibiting Hsp90, simultaneously impacts multiple critical cancer-related signaling pathways. Hsp90 client proteins include key components of the PI3K/Akt, MAPK, and JAK/STAT pathways, among others. Key oncoproteins stabilized by Hsp90 include HER2, EGFR, c-MET, BRAF, and AKT. Inhibition of Hsp90 leads to the degradation of these proteins, thereby blocking signals that promote cell proliferation, survival, angiogenesis, and metastasis.
Q3: What is the recommended formulation and storage for this compound for in vivo studies?
A3: this compound is soluble in DMSO but not in water. For in vivo studies, it is often formulated in a vehicle suitable for oral administration. While specific vehicle compositions can vary, a common starting point for poorly soluble inhibitors is a mixture of DMSO, PEG300, Tween® 80, and saline. It is crucial to prepare the formulation fresh before each administration. For storage, this compound as a solid powder should be kept in a dry, dark place at 0 - 4°C for short-term storage or -20°C for long-term storage.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with this compound and provides systematic troubleshooting steps.
| Problem | Potential Cause | Troubleshooting Steps |
| Lack of Tumor Growth Inhibition (TGI) | 1. Insufficient Drug Exposure: Poor oral bioavailability, rapid metabolism, or inadequate dosing. | - Conduct a pilot pharmacokinetic (PK) study to measure plasma and tumor concentrations of this compound.- Increase the dose or dosing frequency based on PK data and tolerability.- Optimize the formulation to enhance solubility and absorption. |
| 2. Suboptimal Dosing Schedule: The timing and frequency of administration may not be optimal for sustained target inhibition. | - Based on PK/PD data, consider more frequent dosing or a continuous infusion model if feasible.- Explore intermittent dosing schedules (e.g., 5 days on, 2 days off) to manage potential toxicity while maintaining efficacy. | |
| 3. Intrinsic or Acquired Resistance: The tumor model may not be dependent on Hsp90-stabilized client proteins, or it may have developed resistance mechanisms. | - Perform baseline molecular profiling of the xenograft model to confirm the expression and dependency on key Hsp90 client proteins (e.g., HER2, EGFR, ALK).- Investigate potential resistance mechanisms, such as upregulation of co-chaperones or alternative survival pathways. | |
| High Variability in Animal Responses | 1. Inconsistent Formulation: Precipitation of this compound in the dosing vehicle. | - Ensure the formulation is homogenous and freshly prepared for each dosing.- Visually inspect the formulation for any precipitates before administration.- Consider using a sonicator to aid in dissolution. |
| 2. Variable Drug Administration: Inaccurate gavage technique leading to inconsistent dosing. | - Ensure all personnel are properly trained in oral gavage techniques for mice.- Use calibrated equipment for accurate volume administration. | |
| 3. Tumor Model Heterogeneity: Inherent biological variability in the tumor model. | - Ensure consistent tumor cell implantation techniques.- Increase the number of animals per group to improve statistical power. | |
| Observed Toxicity or Animal Morbidity | 1. Vehicle Toxicity: The formulation vehicle itself may be causing adverse effects. | - Include a vehicle-only control group in your study design.- If vehicle toxicity is observed, explore alternative, more biocompatible formulations. |
| 2. On-Target Toxicity: Inhibition of Hsp90 in normal tissues. | - Reduce the dose of this compound.- Implement an intermittent dosing schedule to allow for recovery periods.- Closely monitor animal weight and clinical signs of toxicity. |
Quantitative Data Summary
The following tables summarize key in vivo efficacy and pharmacokinetic data for this compound.
Table 1: In Vivo Efficacy of this compound in Xenograft Models
| Cancer Cell Line | Tumor Type | Dosing Regimen | Tumor Growth Inhibition (TGI) / Regression |
| MV-4-11 | Acute Myeloid Leukemia | 200 mg/kg, daily | 68% TGI |
| HT29 | Colorectal Cancer | 200 mg/kg, daily | Activity Observed |
| DU145 | Prostate Cancer | 200 mg/kg, daily | Activity Observed |
| NCI-H69 | Small Cell Lung Cancer | 200 mg/kg, daily | Activity Observed |
| OVCAR-3 | Ovarian Cancer | 200 mg/kg, daily | Activity Observed |
| BT-474 | Breast Cancer | 200 mg/kg, daily | Activity Observed |
| NCI-N87 | Gastric Cancer | 200 mg/kg, daily | Activity Observed |
| OPM-2 | Multiple Myeloma | 200 mg/kg, daily | 44% Regression |
| Data derived from a conference presentation on preliminary this compound data.[1] |
Table 2: Comparative Pharmacokinetics of this compound (Single Dose)
| Species | Dose | Cmax (ng/mL) | AUC(0-24) (hr*ng/mL) |
| Mouse | 200 mg/kg | 21,841 | 135,779 |
| Human (Patient) | 165 mg/m² | 11,789 | 199,749 |
| This data indicates that the drug levels achieved in human clinical trials are comparable to those that demonstrated anti-tumor activity in mouse xenograft models.[1] |
Experimental Protocols
Protocol 1: General In Vivo Xenograft Efficacy Study
-
Cell Culture and Implantation:
-
Culture the selected human cancer cell line under standard conditions.
-
Harvest cells during the logarithmic growth phase and resuspend in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID).
-
-
Tumor Growth Monitoring and Group Randomization:
-
Monitor tumor growth by caliper measurements at least twice a week.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize animals into treatment and control groups.
-
-
This compound Formulation and Administration:
-
Prepare the this compound formulation fresh daily. For a 200 mg/kg dose, calculate the required amount based on the average body weight of the mice in each group.
-
Administer this compound or the vehicle control orally (p.o.) via gavage according to the planned dosing schedule (e.g., daily for 21 days).
-
-
Efficacy and Toxicity Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the animals for any clinical signs of toxicity.
-
The study endpoint is typically reached when tumors in the control group reach a specified size or after a predetermined treatment duration.
-
-
Data Analysis:
-
Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in tumor volume of the treated group and ΔC is the change in tumor volume of the control group.
-
Perform statistical analysis to determine the significance of the observed effects.
-
Visualizations
Caption: this compound inhibits Hsp90, leading to the degradation of key oncogenic client proteins.
Caption: A logical workflow for troubleshooting common issues in this compound in vivo experiments.
References
MPC-3100 degradation and storage issues
Welcome to the technical support center for MPC-3100, a second-generation, orally bioavailable small-molecule inhibitor of Heat Shock Protein 90 (Hsp90). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the storage, handling, and troubleshooting of experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, synthetic, purine-based inhibitor of Hsp90.[1] Its mechanism of action involves binding to the ATP-binding site in the N-terminal domain of Hsp90, a molecular chaperone protein that is crucial for the stability and function of numerous client proteins, many of which are oncoproteins.[2][3] By inhibiting Hsp90's chaperone function, this compound promotes the ubiquitination and subsequent proteasomal degradation of these client proteins, leading to the disruption of key oncogenic signaling pathways and ultimately, cancer cell death.[4][5]
Q2: What are the recommended storage conditions for this compound?
A2: this compound as a solid powder should be stored under dry, dark conditions. For short-term storage (days to weeks), a temperature of 0-4°C is recommended. For long-term storage (months to years), it is best to store it at -20°C.[6] Stock solutions, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -20°C for up to one month or at -80°C for up to one year.[7]
Q3: What is the solubility of this compound?
A3: this compound is soluble in DMSO.[6] However, it is known to have poor aqueous solubility, which was a challenge in its clinical development and led to the creation of a more water-soluble prodrug, MPC-0767.[4]
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during their experiments with this compound.
Issue 1: Inconsistent or lack of expected biological activity.
-
Possible Cause 1: Compound Degradation.
-
Troubleshooting:
-
Ensure that this compound has been stored correctly according to the recommended conditions (see FAQ 2). Avoid repeated freeze-thaw cycles of stock solutions.
-
Prepare fresh stock solutions if degradation is suspected.
-
While specific degradation pathways for this compound are not extensively documented, purine derivatives can be susceptible to hydrolysis and photodegradation.[8][9] Protect solutions from light and use appropriate buffers to maintain a stable pH.
-
-
-
Possible Cause 2: Poor Solubility in Assay Medium.
-
Troubleshooting:
-
Given this compound's poor aqueous solubility, ensure that the final concentration of DMSO in your cell culture medium is kept to a minimum (typically <0.5%) to avoid solvent-induced artifacts.
-
Visually inspect the medium for any precipitation after adding the compound. If precipitation occurs, consider using a lower concentration or exploring the use of solubilizing agents, though this should be done with caution as it may affect biological activity.
-
-
-
Possible Cause 3: Cell Line Insensitivity.
-
Troubleshooting:
-
The sensitivity of cancer cells to Hsp90 inhibitors can vary.[10] Confirm that your chosen cell line expresses Hsp90-dependent client proteins that are relevant to your experimental question.
-
Consider using a positive control cell line known to be sensitive to Hsp90 inhibition (e.g., BT-474, N87, or HCT-116 cells).[11]
-
-
Issue 2: Difficulty in assessing the downstream effects of this compound.
-
Possible Cause 1: Inappropriate time points for analysis.
-
Troubleshooting:
-
The degradation of Hsp90 client proteins is a time-dependent process. Perform a time-course experiment (e.g., 0, 2, 4, 8, 12, 24 hours) to determine the optimal time point for observing the degradation of your specific client protein of interest.[5]
-
-
-
Possible Cause 2: Antibody quality for Western blotting.
-
Troubleshooting:
-
Ensure that the primary antibodies used for detecting Hsp90 client proteins (e.g., HER2, Akt, c-Raf) are validated for Western blotting and are specific to the target protein.[12]
-
-
Data Summary
Table 1: Storage and Stability of this compound and Analogs
| Compound | Form | Short-Term Storage | Long-Term Storage | Solubility | Shelf Life (Solid) |
| This compound | Solid Powder | 0-4°C (dry, dark) | -20°C (dry, dark)[6] | Soluble in DMSO, not in water[6] | >2 years if stored properly[6] |
| BIIB021 | Solid Powder | -20°C | -20°C[13] | Soluble to 100 mM in DMSO[13] | ≥ 4 years[6] |
| PU-H71 | Stock Solution | -20°C (in solvent) | -80°C (in solvent) | N/A | 1 month (-20°C), 1 year (-80°C) |
Experimental Protocols
Protocol 1: Western Blot Analysis of Hsp90 Client Protein Degradation
This protocol provides a method to assess the effect of this compound on the levels of Hsp90 client proteins.[5][12]
-
Cell Culture and Treatment:
-
Seed cancer cells (e.g., BT-474) in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 10, 100, 1000 nM) or a vehicle control (DMSO) for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against Hsp90 client proteins (e.g., HER2, Akt) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
-
Data Analysis:
-
Quantify band intensities and normalize the levels of the client proteins to the loading control.
-
Protocol 2: Cycloheximide (CHX) Chase Assay for Protein Half-Life
This assay measures the rate of degradation of a specific protein after inhibiting new protein synthesis.[1]
-
Cell Culture and Pre-treatment:
-
Plate cells and allow them to adhere.
-
Pre-treat the cells with this compound or vehicle for a short period (e.g., 2-4 hours).
-
-
CHX Treatment:
-
Add cycloheximide (CHX) to the culture medium at a final concentration of 10-100 µg/mL to inhibit protein synthesis. This is considered time point zero (t=0).
-
-
Time Course Collection:
-
Harvest cell lysates at various time points after CHX addition (e.g., 0, 2, 4, 6, 8 hours).
-
-
Western Blot Analysis:
-
Perform Western blotting for the protein of interest and a loading control as described in Protocol 1.
-
-
Data Analysis:
-
Quantify band intensities, normalize to the loading control, and express the protein level as a percentage of the level at t=0. Plot the percentage of remaining protein versus time to determine the protein half-life.
-
Visualizations
Caption: this compound inhibits Hsp90, leading to client protein degradation and apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. Purine-Scaffold Hsp90 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | PU-H71 (NSC 750424): a molecular masterpiece that targets HSP90 in cancer and beyond [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. THE DYE-SENSITIZED PHOTOOXIDATION OF PURINE AND PYRIMIDINE DERIVATIVES [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular mechanism of anticancer effect of heat shock protein 90 inhibitor BIIB021 in human bladder cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PU-H71 effectively induces degradation of IκB kinase β in the presence of TNF-α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. rndsystems.com [rndsystems.com]
How to reduce MPC-3100 experimental artifacts
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing MPC-3100, a potent, second-generation, orally bioavailable small-molecule inhibitor of Heat Shock Protein 90 (Hsp90). Our aim is to help you mitigate experimental artifacts and ensure the generation of reliable and reproducible data.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a synthetic, purine-based small-molecule inhibitor of Heat Shock Protein 90 (Hsp90) with the CAS Number 958025-66-6.[1] Its mechanism of action involves binding to the N-terminal ATP-binding site of Hsp90, which inhibits its chaperone function.[2] This leads to the destabilization and subsequent proteasomal degradation of a wide range of Hsp90 "client" proteins, many of which are critical for cancer cell survival and proliferation, including oncogenic kinases and transcription factors.[1][3][4]
Q2: How should I prepare and store this compound for in vitro experiments?
A2: this compound is soluble in DMSO.[1] For cell culture experiments, it is recommended to prepare a concentrated stock solution in anhydrous DMSO (e.g., 10 mM). This stock solution should be stored at -20°C or -80°C and can be stable for several months.[5] To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.[5] When preparing working solutions, dilute the DMSO stock in pre-warmed cell culture medium. Ensure the final DMSO concentration in your experimental wells is low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.[6]
Q3: What are the expected cellular effects of this compound treatment?
A3: Treatment of cancer cells with this compound is expected to induce a range of cellular effects, including:
-
Degradation of Hsp90 client proteins: A hallmark of Hsp90 inhibition is the reduced expression of client proteins such as HER2, AKT, and RAF-1.[7]
-
Induction of the heat shock response: Inhibition of Hsp90 typically leads to the transcriptional upregulation of other heat shock proteins, most notably Hsp70. This can be used as a pharmacodynamic biomarker of Hsp90 inhibition.[4][8]
-
Inhibition of cell proliferation: By degrading key signaling proteins, this compound can arrest cell cycle progression and inhibit proliferation.
-
Induction of apoptosis: The disruption of multiple survival pathways often leads to programmed cell death.[9]
Q4: How do I confirm that this compound is active in my experimental system?
A4: To confirm the activity of this compound, you should perform a Western blot analysis to observe two key molecular signatures of Hsp90 inhibition:
-
Degradation of known Hsp90 client proteins: Select client proteins that are relevant to your cell model (e.g., AKT, HER2, c-RAF). A dose-dependent decrease in the levels of these proteins after this compound treatment indicates target engagement.
-
Induction of Hsp70: A dose-dependent increase in Hsp70 protein levels is a reliable biomarker for Hsp90 inhibition.[4][8]
II. Troubleshooting Guides
This section addresses common experimental issues and potential artifacts that may arise when working with this compound.
Problem 1: High Variability or Lack of Reproducibility in Cell Viability Assays
| Possible Cause | Troubleshooting Steps & Recommendations |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before plating. Use a calibrated multichannel pipette for seeding to maintain consistency across wells. |
| Edge Effects in Microplates | To mitigate evaporation in the outer wells, either avoid using them or fill them with sterile PBS or media. Ensure proper humidity in the incubator. |
| This compound Precipitation | This compound has limited aqueous solubility. Prepare fresh dilutions from your DMSO stock for each experiment. When diluting, add the stock solution to pre-warmed media and mix thoroughly. Visually inspect for precipitates under a microscope. |
| Inconsistent Incubation Times | Ensure the duration of this compound treatment is consistent across all experiments and replicates. |
| Variable Cell Passage Number | Use cells within a consistent and low passage number range, as drug sensitivity can change with prolonged culturing. |
Problem 2: Inconsistent or No Degradation of Hsp90 Client Proteins in Western Blots
| Possible Cause | Troubleshooting Steps & Recommendations |
| Suboptimal this compound Concentration or Treatment Duration | Perform a dose-response (e.g., 0.1-10 µM) and time-course (e.g., 6, 12, 24, 48 hours) experiment to determine the optimal conditions for your specific cell line and client protein. |
| Degraded this compound Stock | Prepare a fresh stock solution of this compound in high-quality, anhydrous DMSO. Avoid repeated freeze-thaw cycles by using aliquots. |
| Long Half-Life of the Client Protein | Some client proteins have a long half-life and may require a longer treatment duration to observe significant degradation. |
| Induction of Heat Shock Response | The upregulation of Hsp70 can sometimes counteract the effects of Hsp90 inhibition on certain client proteins. Monitor Hsp70 levels. If a strong induction is observed, consider this in your interpretation. |
| Poor Antibody Quality | Use a validated antibody specific for your client protein. Run positive and negative controls to ensure antibody specificity. |
Problem 3: Unexpected Phenotypes or Suspected Off-Target Effects
| Possible Cause | Troubleshooting Steps & Recommendations |
| Off-Target Kinase Inhibition | At higher concentrations, this compound may inhibit other kinases. Use the lowest effective concentration that induces on-target effects (client protein degradation and Hsp70 induction). If available, consult kinase profiling data for this compound or similar purine-based Hsp90 inhibitors. |
| Use of a Structurally Unrelated Hsp90 Inhibitor | To confirm that the observed phenotype is due to Hsp90 inhibition, treat your cells with an Hsp90 inhibitor from a different chemical class (e.g., a geldanamycin analog). A similar phenotype would suggest an on-target effect. |
| Genetic Knockdown of Hsp90 | Compare the phenotype induced by this compound with that of siRNA/shRNA-mediated knockdown of Hsp90. This can help differentiate on-target from off-target effects. |
| DMSO Toxicity | Ensure the final DMSO concentration is non-toxic to your cells (typically ≤0.5%). Always include a vehicle control (cells treated with the same concentration of DMSO as the highest this compound dose) in your experiments.[6] |
III. Quantitative Data Summary
The following tables summarize key quantitative data for this compound from preclinical studies. Note that IC50 values can vary depending on the cell line and assay conditions.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 958025-66-6[1] |
| Molecular Formula | C₂₂H₂₅BrN₆O₄S[1] |
| Molecular Weight | 549.44 g/mol [1] |
| Solubility | Soluble in DMSO, not in water[1] |
Table 2: In Vitro Activity of this compound in Selected Cancer Cell Lines
| Cell Line | Cancer Type | Assay Duration | IC50 Value (µM) | Reference |
| MCF-7 | Breast Cancer | 48 h | Not explicitly stated, but cytotoxic effects observed | [1] |
| MDA-MB-231 | Breast Cancer | 48 h | Not explicitly stated, but cytotoxic effects observed | [1] |
| HCT-116 | Colon Cancer | Not Stated | 0.54 | [2] |
| NCI-N87 | Gastric Cancer | Not Stated | Broad-spectrum activity reported | [2] |
| DU-145 | Prostate Cancer | Not Stated | Broad-spectrum activity reported | [2] |
IV. Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effect of this compound on cancer cells.
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells at a density of 5,000-10,000 cells/well in a 96-well plate and incubate overnight.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Replace the old medium with 100 µL of the diluted compound. Include a vehicle control (DMSO).
-
Incubation: Incubate for the desired time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm.
Protocol 2: Western Blot for Hsp90 Client Proteins and Hsp70
This protocol is to verify the on-target activity of this compound.
Materials:
-
6-well cell culture plates
-
This compound stock solution (in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE equipment and reagents
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-AKT, anti-HER2, anti-c-RAF, anti-Hsp70, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates. The next day, treat with a range of this compound concentrations (e.g., 0, 0.1, 0.5, 1, 5 µM) for 24 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel, run the gel, and transfer proteins to a membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize bands using an ECL substrate.
V. Signaling Pathway and Logic Diagrams
The following diagrams illustrate the mechanism of action of this compound and a troubleshooting decision tree for unexpected experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. Multiparameter measurement of caspase 3 activation and apoptotic cell death in NT2 neuronal precursor cells using high-content analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purine-scaffold Hsp90 inhibitors. | Semantic Scholar [semanticscholar.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. lifetein.com [lifetein.com]
- 7. Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. creative-diagnostics.com [creative-diagnostics.com]
MPC-3100 inconsistent results in assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in assays involving MPC-3100.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, orally bioavailable, small molecule inhibitor of Heat Shock Protein 90 (Hsp90).[1] Hsp90 is a molecular chaperone protein responsible for the conformational maturation, stability, and activity of a wide range of client proteins, many of which are critical for cancer cell proliferation and survival. By inhibiting Hsp90, this compound leads to the degradation of these client proteins, thereby inducing cell cycle arrest and apoptosis in cancer cells.
Q2: What are the key physical and chemical properties of this compound?
Understanding the properties of this compound is crucial for proper handling and use in assays.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₅BrN₆O₄S | [2] |
| Molecular Weight | 549.44 g/mol | [2] |
| CAS Number | 958025-66-6 | [2] |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in DMSO | N/A |
Q3: In which cancer models has this compound shown preclinical activity?
This compound has demonstrated significant antitumor activity in various preclinical xenograft models, including:
-
HT-29 colon cancer: Showed 68% tumor growth inhibition.[1]
-
NCI-N87 HER2+ gastric carcinoma: Resulted in 44% tumor shrinkage.[1]
Troubleshooting Inconsistent Assay Results
Inconsistent results with this compound can arise from various factors, from compound handling to assay execution. This guide provides a structured approach to troubleshooting.
Problem 1: High Variability Between Replicate Wells
High variability between replicate wells in cell-based or biochemical assays can obscure the true effect of this compound.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Improper Compound Dissolution | Ensure this compound is fully dissolved in high-quality, anhydrous DMSO before preparing serial dilutions. Vortex thoroughly. |
| Inaccurate Pipetting | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent pipetting technique. |
| Cell Seeding Inconsistency | Ensure a homogenous cell suspension before seeding. Mix the cell suspension gently between seeding replicates. |
| Edge Effects in Assay Plates | Avoid using the outer wells of the assay plate, as they are more prone to evaporation. Fill outer wells with sterile PBS or media. |
Problem 2: Lower Than Expected Potency (High IC50 Value)
Observing a higher than expected IC50 value for this compound can be due to several experimental factors.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Compound Degradation | Aliquot this compound stock solutions to avoid repeated freeze-thaw cycles. Store at -80°C for long-term storage. Protect from light. |
| High Cell Density | Optimize cell seeding density. High cell numbers can metabolize the compound or require higher concentrations for an effect. |
| Presence of Serum Proteins | This compound may bind to serum proteins, reducing its effective concentration. Consider reducing the serum percentage in your assay medium or using a serum-free medium if compatible with your cell line. |
| Short Incubation Time | As an Hsp90 inhibitor, the downstream effects of this compound may take time to manifest. Optimize the incubation time (e.g., 24, 48, 72 hours) to capture the desired biological response. |
Problem 3: No Dose-Dependent Response
A lack of a clear dose-response curve can indicate a fundamental issue with the assay setup or the compound's activity.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Incorrect Concentration Range | The tested concentration range may be too narrow or entirely outside the active range. Perform a wide-range dose-response experiment (e.g., 1 nM to 100 µM) to identify the active concentration window. |
| Cell Line Insensitivity | The chosen cell line may not be dependent on Hsp90 signaling for survival or may express drug efflux pumps. Verify the expression of key Hsp90 client proteins (e.g., HER2, Akt, c-Raf) in your cell line. |
| Assay Detection Issues | Ensure the assay readout (e.g., fluorescence, luminescence) is within the linear range of the detection instrument. Run appropriate positive and negative controls. |
Experimental Protocols & Visualizations
Hsp90 Inhibition Signaling Pathway
The following diagram illustrates the mechanism of action of this compound.
Troubleshooting Workflow for Inconsistent Results
This workflow provides a logical approach to diagnosing the root cause of inconsistent assay data.
Standard Protocol for a Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding:
-
Trypsinize and count cells.
-
Resuspend cells in the appropriate growth medium to the desired seeding density.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in assay medium to achieve the desired final concentrations.
-
Remove the old medium from the cell plate and add 100 µL of the medium containing the different concentrations of this compound.
-
Include vehicle control (DMSO) and untreated control wells.
-
Incubate for the desired period (e.g., 72 hours) at 37°C, 5% CO₂.
-
-
Assay Readout:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (medium only).
-
Normalize the data to the vehicle control (100% viability).
-
Plot the normalized data against the log of the compound concentration and fit a four-parameter logistic curve to determine the IC50 value.
-
References
Validation & Comparative
Validating MPC-3100 Target Engagement: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of MPC-3100, a potent Hsp90 inhibitor, with other key alternatives in the field. We present supporting experimental data, detailed methodologies for crucial experiments, and visual representations of signaling pathways and workflows to facilitate a clear understanding of this compound's target engagement validation.
Introduction to this compound
This compound is a second-generation, orally bioavailable, synthetic small-molecule inhibitor of Heat Shock Protein 90 (Hsp90).[1] It targets the N-terminal ATP-binding site of Hsp90, thereby disrupting its chaperone function, which is critical for the stability and activity of numerous oncogenic client proteins.[2] This inhibition leads to the degradation of these client proteins, making Hsp90 an attractive target for cancer therapy.[1][3]
Comparative Analysis of Hsp90 Inhibitors
The efficacy of this compound is benchmarked against other well-characterized Hsp90 inhibitors, including the first-generation ansamycin antibiotic 17-AAG (Tanespimycin) and second-generation synthetic inhibitors such as Ganetespib (STA-9090) and Luminespib (AUY-922). The following tables summarize key quantitative data for these compounds.
| Compound | Hsp90 IC50 (nM) | Cell Line | Cell Proliferation IC50 (nM) | Reference |
| This compound | 136.16 ± 4.27 | HCT-116 | 540 | [2][4] |
| HepG2 | Not specified | [5] | ||
| HUH-7 | Not specified | [5] | ||
| 17-AAG (Tanespimycin) | ~30.5 (average) | Various lung cancer | Not specified | [6] |
| Ganetespib (STA-9090) | ~6.5 (average) | Various lung cancer | Not specified | [6] |
| Luminespib (AUY-922) | High affinity | Various | Not specified | [7] |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used.
Key Experiments for Validating Target Engagement
Validating that a compound like this compound engages its intended target, Hsp90, within a cellular context is crucial. The following are standard experimental protocols to confirm target engagement.
Western Blotting for Hsp90 Client Protein Degradation
Principle: Inhibition of Hsp90 by this compound is expected to lead to the degradation of its client proteins. Western blotting is used to quantify the levels of these client proteins and observe the induction of a heat shock response (upregulation of Hsp70), a hallmark of Hsp90 inhibition.
Detailed Protocol:
-
Cell Culture and Treatment: Plate cancer cells (e.g., HCT-116, NCI-N87, DU-145) at an appropriate density and allow them to adhere overnight. Treat the cells with a dose range of this compound and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Normalize the protein concentration for all samples. Add Laemmli sample buffer, boil the samples, and then load equal amounts of protein onto an SDS-polyacrylamide gel. After electrophoresis, transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat dry milk or BSA in TBST. Incubate the membrane with primary antibodies specific for Hsp90 client proteins (e.g., HER2, Akt, c-Raf) and Hsp70, along with a loading control (e.g., β-actin or GAPDH), overnight at 4°C.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the chemiluminescent signal using an imaging system.
-
Analysis: Perform densitometric analysis of the protein bands and normalize the client protein levels to the loading control.
Co-Immunoprecipitation (Co-IP) to Assess Disruption of Hsp90-Client Interactions
Principle: Co-IP can demonstrate that this compound disrupts the interaction between Hsp90 and its client proteins or co-chaperones.
Detailed Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound or a vehicle control. Lyse the cells in a non-denaturing lysis buffer (e.g., containing Triton X-100) with protease and phosphatase inhibitors.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against Hsp90 or a specific client protein overnight at 4°C.
-
Complex Capture: Add Protein A/G agarose or magnetic beads to the lysate to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against Hsp90 and the client protein of interest. A decrease in the co-immunoprecipitated client protein in the this compound-treated sample indicates disruption of the interaction.
Hsp90 ATPase Activity Assay
Principle: As this compound targets the ATP-binding pocket of Hsp90, its ability to inhibit the ATPase activity of purified Hsp90 can be directly measured. A common method is the malachite green assay, which detects the inorganic phosphate released from ATP hydrolysis.
Detailed Protocol:
-
Reaction Setup: In a 96-well plate, add purified Hsp90 protein to an assay buffer (e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl2).
-
Inhibitor Addition: Add varying concentrations of this compound or a control inhibitor.
-
Initiate Reaction: Start the reaction by adding a final concentration of ATP (e.g., 0.2 mM).
-
Incubation: Incubate the plate at 37°C for a set period (e.g., 3 hours).
-
Stop Reaction and Color Development: Stop the reaction and detect the generated free phosphate by adding a malachite green reagent.
-
Measurement: Measure the absorbance at approximately 620 nm. The decrease in absorbance is proportional to the inhibition of ATPase activity.
Visualizing Key Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the Hsp90 signaling pathway and the experimental workflows.
Caption: Hsp90 signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for Western Blot analysis of Hsp90 client proteins.
Caption: Logical framework for the comparative analysis of Hsp90 inhibitors.
References
- 1. medkoo.com [medkoo.com]
- 2. apexbt.com [apexbt.com]
- 3. HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of potent heat shock protein 90 (Hsp90) inhibitors: structure-based virtual screening, molecular dynamics simulation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Natural Product Inspired Hsp90 N-Terminal Inhibitors for the Treatment of Cancer: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An update on the status of HSP90 inhibitors in cancer clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Hsp90 Inhibitors: MPC-3100 vs. The Field
For Researchers, Scientists, and Drug Development Professionals
Heat shock protein 90 (Hsp90) has emerged as a critical target in oncology. As a molecular chaperone, Hsp90 is essential for the conformational stability and function of a wide array of "client" proteins, many of which are oncoproteins that drive tumor growth, proliferation, and survival.[1][2][3] Inhibiting Hsp90 leads to the degradation of these client proteins, disrupting multiple oncogenic signaling pathways simultaneously and making it an attractive therapeutic strategy.[2][4]
This guide provides an objective comparison of MPC-3100, a second-generation Hsp90 inhibitor, with other notable inhibitors, supported by experimental data and detailed methodologies.
Overview of this compound
This compound is an orally bioavailable, synthetic, purine-based small-molecule inhibitor of Hsp90.[1][5][6] It selectively binds to the N-terminal ATP-binding pocket of Hsp90, thereby blocking its chaperone function.[7] This inhibition promotes the proteasomal degradation of oncogenic client proteins, leading to anti-proliferative effects in a broad range of cancer cell types.[1][7] Preclinical studies have demonstrated its antitumor activity in various xenograft models, and it has undergone Phase I clinical trials.[8][9]
Comparative Performance Data
The efficacy of Hsp90 inhibitors is often quantified by their half-maximal inhibitory concentration (IC50) in various cancer cell lines. The tables below summarize the in vitro potency of this compound against other prominent Hsp90 inhibitors.
Table 1: IC50 Values of Hsp90 Inhibitors in Key Cancer Cell Lines
| Inhibitor | Chemical Class | HCT-116 (Colon) IC50 | NCI-N87 (Gastric) IC50 | DU-145 (Prostate) IC50 | A549 (Lung) IC50 | MDA-MB-231 (Breast) IC50 |
| This compound | Purine-based | 540 nM[7] | Yes (Active)[7] | Yes (Active)[7] | - | - |
| HP-4 | Not Specified | - | - | - | - | - |
| 17-AAG (Tanespimycin) | Benzoquinone Ansamycin | - | - | - | 10.360 nM[10] | - |
| Ganetespib (STA-9090) | Resorcinol-Triazole | - | - | - | 14.590 nM[10] | Low nM range[11] |
| Luminespib (NVP-AUY922) | Resorcinol-Isoxazole | - | - | - | - | - |
| Alvespimycin (17-DMAG) | Benzoquinone Ansamycin | - | - | - | - | - |
Note: A direct comparison of IC50 values across different studies should be made with caution due to variations in experimental conditions. "Yes (Active)" indicates reported anti-proliferative activity without a specific IC50 value in the cited source.
A study comparing novel Hsp90 inhibitors to this compound found that a compound designated HP-4 had an IC50 of 17.64 ± 1.45 nM against the Hsp90 protein, which was approximately 7.7 times more potent than this compound's IC50 of 136.16 ± 4.27 nM in the same assay.[12]
Table 2: Hsp90 Binding Affinity and Functional Inhibition
| Inhibitor | Target | IC50 (Binding/Functional Assay) | Assay Type |
| This compound | Hsp90 | 60 nM[7] | Her2-luciferase degradation |
| Luminespib (NVP-AUY922) | Hsp90α / Hsp90β | 13 nM / 21 nM[13] | Cell-free |
| Alvespimycin (17-DMAG) | Hsp90 | 62 nM (EC50)[14] | Binding assay |
| Zelavespib (PU-H71) | Hsp90 | 51 nM[14] | In MDA-MB-468 cells |
| NVP-HSP990 | Hsp90α / Hsp90β | 0.6 nM / 0.8 nM[14] | Not Specified |
Hsp90 Signaling Pathway and Mechanism of Inhibition
Hsp90 plays a central role in several oncogenic signaling pathways, including the PI3K/Akt, MAPK, and JAK/STAT pathways, by stabilizing key protein clients.[4][15] Inhibition of Hsp90's ATPase activity prevents the conformational changes necessary for client protein maturation, leading to their ubiquitination and subsequent degradation by the proteasome.[3][16] This results in the simultaneous downregulation of multiple pathways that drive cancer cell proliferation, survival, and angiogenesis.[4][15]
Caption: Hsp90 chaperone cycle and inhibitor mechanism.
Key Experimental Protocols
Evaluating the efficacy of Hsp90 inhibitors like this compound involves a series of standardized in vitro assays.
Cell Viability Assay (MTS/MTT Assay)
This assay determines the cytotoxic effects of an Hsp90 inhibitor on cultured cancer cells and is used to calculate the IC50 value.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.[17]
-
Compound Preparation: Prepare serial dilutions of the Hsp90 inhibitor (e.g., this compound) and a vehicle control (e.g., DMSO) in a complete cell culture medium.[2]
-
Cell Treatment: Replace the medium in the wells with the prepared drug dilutions.[2]
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.[2]
-
MTS/MTT Addition: Add MTS or MTT reagent to each well and incubate for 1-4 hours to allow for the formation of formazan crystals by viable cells.[2]
-
Data Acquisition: If using MTT, add a solubilization solution. Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.[2][17]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the drug concentration and use non-linear regression to determine the IC50 value.[2]
Western Blot Analysis of Hsp90 Client Protein Degradation
This protocol confirms the mechanism of action by assessing the degradation of known Hsp90 client proteins (e.g., Akt, HER2, c-Raf) and the induction of Hsp70, a biomarker for Hsp90 inhibition.[9][10]
Methodology:
-
Cell Culture and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with various concentrations of the Hsp90 inhibitor and a vehicle control for a set time (e.g., 24 hours).[10]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[10][17]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[2]
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.[10]
-
SDS-PAGE and Protein Transfer: Load 20-30 µg of protein per lane onto an SDS-PAGE gel for separation. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[10]
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat dry milk in TBST) for 1 hour.[2]
-
Incubate the membrane with primary antibodies against target client proteins (e.g., Akt), Hsp70, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[10]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
-
Detection: Wash the membrane again and add a chemiluminescent substrate.[2]
-
Image Acquisition and Analysis: Capture the signal using an imaging system. Quantify band intensities and normalize them to the loading control to compare protein levels between treated and control samples.[10]
Caption: Standard workflow for Western Blot analysis.
Conclusion
This compound is a potent, orally bioavailable, second-generation Hsp90 inhibitor that demonstrates significant anti-proliferative activity. While first-generation ansamycin-based inhibitors like 17-AAG faced challenges with poor solubility and hepatotoxicity, newer synthetic inhibitors, including purine-based compounds like this compound and resorcinol-based agents like Ganetespib and Luminespib, offer improved pharmacological properties.[18][19]
The choice of an Hsp90 inhibitor for a specific research or clinical application will depend on factors such as potency against a particular cancer subtype, oral bioavailability, and safety profile. The data presented here indicates that while this compound is an effective Hsp90 inhibitor, other compounds such as Luminespib (NVP-AUY922) and Ganetespib show greater potency in the low nanomolar range in several cell lines. Continued research and clinical trials are essential to fully elucidate the therapeutic potential of this compound and its standing relative to other agents in this promising class of cancer therapeutics.
References
- 1. Facebook [cancer.gov]
- 2. benchchem.com [benchchem.com]
- 3. Heat shock protein 90 inhibition: rationale and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. da.m.termwiki.com [da.m.termwiki.com]
- 6. medkoo.com [medkoo.com]
- 7. apexbt.com [apexbt.com]
- 8. Advances in the clinical development of heat shock protein 90 (Hsp90) inhibitors in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. | BioWorld [bioworld.com]
- 10. benchchem.com [benchchem.com]
- 11. Targeted inhibition of Hsp90 by ganetespib is effective across a broad spectrum of breast cancer subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of potent heat shock protein 90 (Hsp90) inhibitors: structure-based virtual screening, molecular dynamics simulation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Heat shock protein 90: biological functions, diseases, and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 17. benchchem.com [benchchem.com]
- 18. Ganetespib: research and clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Update on Hsp90 Inhibitors in Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to First-Generation PARP Inhibitors
An Important Clarification on MPC-3100: Initial interest in comparing this compound to first-generation inhibitors is noted. However, it is critical to clarify that this compound is a second-generation, orally bioavailable, synthetic small-molecule inhibitor of Heat Shock Protein 90 (HSP90).[1][2] Its mechanism of action involves binding to HSP90, leading to the degradation of oncogenic client proteins that are crucial for tumor cell proliferation and survival.[1][3] This is fundamentally different from the mechanism of Poly (ADP-ribose) polymerase (PARP) inhibitors. Given this distinct biological target and pathway, a direct comparative guide between this compound and PARP inhibitors would not be scientifically appropriate.
This guide will therefore focus on a detailed comparison of the well-established class of first-generation PARP inhibitors, which is of significant interest to the research and drug development community.
Introduction to First-Generation PARP Inhibitors
Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical components of the DNA damage response (DDR) network. They are essential for repairing DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[4][5][6] In cancer cells with defects in other DNA repair pathways, such as homologous recombination (HR) due to mutations in BRCA1 or BRCA2 genes, the inhibition of PARP leads to the accumulation of unrepaired SSBs.[5][7] During DNA replication, these SSBs are converted into toxic double-strand breaks (DSBs), which cannot be repaired in HR-deficient cells, resulting in cell death through a concept known as synthetic lethality.[8]
First-generation PARP inhibitors—Olaparib, Rucaparib, Niraparib, and Talazoparib—have revolutionized the treatment of cancers with homologous recombination deficiency (HRD), including certain types of ovarian, breast, prostate, and pancreatic cancers.[6][9] While they share a common overarching mechanism, they exhibit important differences in their biochemical potency, PARP trapping efficiency, clinical efficacy, and safety profiles.
Mechanism of Action: Catalytic Inhibition and PARP Trapping
First-generation PARP inhibitors exert their effects through two primary mechanisms:
-
Catalytic Inhibition : They compete with the natural substrate, nicotinamide adenine dinucleotide (NAD+), at the catalytic domain of PARP enzymes. This blocks the synthesis of poly (ADP-ribose) (PAR) chains, which are necessary to signal and recruit other DNA repair factors to the site of damage.[5][7]
-
PARP Trapping : Beyond enzymatic inhibition, these drugs stabilize the interaction between the PARP enzyme and DNA at the site of a single-strand break.[4][10] This "trapped" PARP-DNA complex is a significant physical obstacle to DNA replication and transcription, and is considered a more cytotoxic lesion than the simple inhibition of PAR synthesis.[11][12] The potency of PARP trapping varies among the different inhibitors and is a key differentiator in their biological activity.[12][13]
References
- 1. Facebook [cancer.gov]
- 2. researchgate.net [researchgate.net]
- 3. Heat shock protein 90 inhibition: rationale and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Molecular Mechanisms of Actions, Effects, and Clinical Implications of PARP Inhibitors in Epithelial Ovarian Cancers: A Systematic Review [mdpi.com]
- 6. Rucaparib and Niraparib in Advanced Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of PARP inhibitor resistance and potential overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. benchchem.com [benchchem.com]
- 12. Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
A Comparative Guide to Hsp90 Inhibitors: MPC-3100 vs. Geldanamycin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of two heat shock protein 90 (Hsp90) inhibitors: MPC-3100, a second-generation synthetic inhibitor, and geldanamycin, a natural product that serves as a prototype for this class of drugs. This comparison is based on available preclinical and clinical data to assist researchers in evaluating these compounds for their studies.
Introduction to Hsp90 Inhibition
Heat shock protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for cancer cell survival and proliferation, including protein kinases and transcription factors. Inhibition of Hsp90's ATPase activity disrupts the chaperone cycle, leading to the misfolding, ubiquitination, and subsequent degradation of these client proteins by the proteasome. This disruption of key signaling pathways ultimately results in cell cycle arrest and apoptosis, making Hsp90 an attractive target for cancer therapy.
This compound is an orally bioavailable, synthetic, second-generation small-molecule inhibitor of Hsp90.[1] It has entered Phase I clinical trials for the treatment of cancer.[2][3]
Geldanamycin is a naturally occurring benzoquinone ansamycin that potently inhibits Hsp90.[1] However, its clinical development has been hindered by significant hepatotoxicity and poor solubility.[1][4] This has led to the development of numerous geldanamycin analogs.
In Vitro Efficacy: A Comparative Analysis
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following tables summarize the available IC50 values for this compound and geldanamycin in various cancer cell lines.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MCF-7 | Breast Cancer | 779.59 | [5] |
| MDA-MB-231 | Breast Cancer | Not specified, but effective | [5] |
Table 2: IC50 Values of Geldanamycin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Glioma cell lines | Glioma | 0.4 - 3 | |
| Breast cancer cell lines | Breast Cancer | 2 - 20 | |
| Small cell lung cancer lines | Lung Cancer | 50 - 100 | |
| Ovarian cancer lines | Ovarian Cancer | 2000 | |
| T-cell leukemia lines | Leukemia | 10 - 700 | |
| Myeloma cell lines | Myeloma | ~10 | |
| Murine mesothelioma cell lines (AB1, AE17) | Mesothelioma | Low-nanomolar | |
| Human mesothelioma cell lines (VGE62, JU77, MSTO-211H) | Mesothelioma | Low-nanomolar | |
| Non-cancerous fibroblast murine cell line (NIH3T3) | Non-cancerous | 59 |
Note: Direct comparison of IC50 values should be made with caution as experimental conditions can vary between studies.
In Vivo Efficacy: Preclinical Xenograft Models
The anti-tumor activity of Hsp90 inhibitors is often evaluated in vivo using xenograft models, where human cancer cells are implanted into immunocompromised mice.
This compound: Preclinical testing of this compound has demonstrated potent anti-cancer activity in xenograft models of HER2+ breast cancer, myeloid leukemia, lung cancer, prostate cancer, colon cancer, melanoma, and gastric cancer.[2] A Phase I clinical trial showed that drug levels in patients exceeded the efficacious levels observed in non-clinical studies without significant safety issues.[6]
Geldanamycin and its Analogs: Geldanamycin and its derivatives have shown the ability to inhibit tumor growth in various xenograft models. For instance, the geldanamycin derivative 17-AAG significantly blocked the growth of human neuroblastoma xenografts in mice.[7] Another derivative, LZY3016, was shown to inhibit tumor growth in an MDA-MB-231 xenograft model.[8] However, the in vivo application of geldanamycin itself is often limited by its toxicity.
Mechanism of Action: Hsp90 Client Protein Degradation
Both this compound and geldanamycin exert their anti-cancer effects by inhibiting Hsp90, leading to the degradation of its client proteins. This can be visualized by Western blot analysis.
Expected Outcome of Western Blot Analysis: Treatment of cancer cells with either this compound or geldanamycin is expected to lead to a dose- and time-dependent decrease in the protein levels of key Hsp90 clients, such as:
-
Akt: A serine/threonine kinase that plays a crucial role in cell survival and proliferation.
-
c-Raf (Raf-1): A MAP kinase kinase kinase involved in the MAPK/ERK signaling pathway that regulates cell growth and differentiation.
-
HER2 (ErbB2): A receptor tyrosine kinase that is overexpressed in some breast cancers.
-
CDK4: A cyclin-dependent kinase that is important for cell cycle progression.
Concurrently, the expression of heat shock protein 70 (Hsp70) is often induced as a compensatory cellular stress response to Hsp90 inhibition.
Clinical Evaluation
This compound: A Phase I clinical trial (NCT00920205) of oral this compound in patients with refractory or recurrent solid tumors has been completed.[9] The study established a recommended Phase II dose of 240 mg b.i.d., with the potential for dose escalation.[10] The most common adverse events were gastrointestinal.[10] The best clinical response observed was stable disease in 46% of patients at the end of the first cycle.[10]
Geldanamycin: Due to its unfavorable toxicity profile, geldanamycin itself has not progressed far in clinical trials.[1] However, several of its derivatives, such as 17-AAG (tanespimycin) and 17-DMAG (alvespimycin), have undergone clinical evaluation.[1] These efforts have faced challenges, including limited efficacy and unfavorable toxicity profiles, and none have received FDA approval for cancer treatment.[1]
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of this compound and geldanamycin on cancer cell lines and to determine their IC50 values.
Materials:
-
Cancer cell lines of interest
-
96-well plates
-
Complete culture medium
-
This compound and Geldanamycin stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of this compound and geldanamycin in culture medium. Remove the existing medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis of Hsp90 Client Proteins
This protocol is used to confirm the mechanism of action of this compound and geldanamycin by observing the degradation of Hsp90 client proteins.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound and Geldanamycin stock solutions
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against Hsp90 client proteins (e.g., Akt, c-Raf, HER2, CDK4) and Hsp70, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with various concentrations of this compound or geldanamycin for a specified time (e.g., 24 hours). Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Protein Transfer: Normalize the protein concentrations, prepare samples with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Analyze the band intensities to determine the relative protein levels.
Visualizations
Hsp90 Signaling Pathway and Inhibition
Caption: Hsp90 inhibition by this compound or geldanamycin disrupts the chaperone cycle, leading to client protein degradation.
Experimental Workflow for Efficacy Comparison
Caption: Workflow for comparing the in vitro and in vivo efficacy of Hsp90 inhibitors.
Conclusion
Both this compound and geldanamycin are potent inhibitors of Hsp90, leading to the degradation of key oncoproteins. This compound, a synthetic second-generation inhibitor, offers the advantage of oral bioavailability and a more favorable preclinical safety profile compared to the natural product geldanamycin, which is hampered by toxicity. While geldanamycin has served as a crucial tool for understanding Hsp90 biology, its direct clinical application is limited. The development of compounds like this compound represents a significant step towards a clinically viable Hsp90-targeted cancer therapy. Further head-to-head comparative studies in a wider range of preclinical models would be beneficial to fully elucidate the relative efficacy of these two compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. investor.myriad.com [investor.myriad.com]
- 3. Myriad Pharmaceuticals, Inc. Established as an Independent [globenewswire.com]
- 4. Geldanamycin: the prototype of a class of antitumor drugs targeting the heat shock protein 90 family of molecular chaperones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. fiercebiotech.com [fiercebiotech.com]
- 7. INHIBITION OF NEUROBLASTOMA XENOGRAFT GROWTH BY HSP90 INHIBITOR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. | BioWorld [bioworld.com]
Azeliragon (MPC-3100) Benchmarked Against Standard of Care for Mild-to-Moderate Alzheimer's Disease
Azeliragon (formerly known as MPC-3100 and TTP488), an orally bioavailable small molecule inhibitor of the Receptor for Advanced Glycation Endproducts (RAGE), has been investigated as a potential disease-modifying therapy for Alzheimer's disease. This guide provides a comparative analysis of Azeliragon against the standard of care, supported by data from clinical trials.
Azeliragon's therapeutic hypothesis centers on the inhibition of RAGE, which is implicated in the neuroinflammatory processes and amyloid-beta plaque accumulation characteristic of Alzheimer's disease.[1] By blocking the interaction of RAGE with its ligands, Azeliragon aims to mitigate downstream pathological effects, including neuronal damage and cognitive decline.[1] The standard of care during the period of Azeliragon's clinical investigation primarily consisted of symptomatic treatments such as cholinesterase inhibitors (e.g., donepezil, rivastigmine, galantamine) and NMDA receptor antagonists (memantine).[2]
Quantitative Data Summary
Clinical trial data for Azeliragon has been gathered from key Phase 2 and Phase 3 studies. The following tables summarize the primary efficacy outcomes compared to placebo, with patients in both arms generally receiving standard of care medications concurrently.[2]
| Phase 2b Study | Azeliragon (5 mg/day) + Standard of Care | Placebo + Standard of Care |
| Primary Endpoint | ||
| Change from Baseline in ADAS-cog (18 months) | 3.1-point improvement vs. placebo | - |
| Subgroup Analysis (Mild AD) | ||
| Change from Baseline in ADAS-cog (18 months) | 4.0-point improvement vs. placebo | - |
| Change from Baseline in CDR-sb (18 months) | 1.0-point improvement vs. placebo | - |
| Phase 3 STEADFAST Study | Azeliragon (5 mg/day) + Standard of Care | Placebo + Standard of Care |
| Co-Primary Endpoints | ||
| Change from Baseline in ADAS-cog | No statistically significant difference | - |
| Change from Baseline in CDR-sb | No statistically significant difference | - |
Note: The Phase 3 STEADFAST trial ultimately failed to meet its primary endpoints, leading to the termination of the study.[3][4]
Experimental Protocols
The clinical evaluation of Azeliragon was primarily conducted through randomized, double-blind, placebo-controlled trials. Below are the methodologies for the key studies.
Phase 2b Study Protocol
This multicenter, randomized, double-blind, placebo-controlled study enrolled 399 patients with mild-to-moderate Alzheimer's disease.[2][3] Participants were randomized to receive either 5 mg of Azeliragon daily or a placebo, in addition to their stable standard of care medication (cholinesterase inhibitors and/or memantine).[2] The treatment duration was 18 months. The primary efficacy endpoint was the change from baseline in the Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-cog). Secondary endpoints included the Clinical Dementia Rating scale sum of boxes (CDR-sb).
Phase 3 STEADFAST Study Protocol
The STEADFAST study was a large-scale, multicenter, randomized, double-blind, placebo-controlled Phase 3 trial designed to confirm the findings of the Phase 2b study in a larger population of patients with mild Alzheimer's disease.[3][4] The study enrolled approximately 800 participants who were randomized to receive either 5 mg of Azeliragon daily or a placebo, in conjunction with standard of care therapies. The co-primary endpoints were the change from baseline in the ADAS-cog and the CDR-sb over an 18-month treatment period.[3]
Visualizations
Azeliragon's Signaling Pathway
Caption: Mechanism of action of Azeliragon in inhibiting the RAGE signaling pathway.
Experimental Workflow for Azeliragon Clinical Trials
References
- 1. What is Azeliragon used for? [synapse.patsnap.com]
- 2. Development of Azeliragon, an Oral Small Molecule Antagonist of the Receptor for Advanced Glycation Endproducts, for the Potential Slowing of Loss of Cognition in Mild Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
A Comparative Guide to the Reproducibility of MPC-3100 Experiments
For researchers, scientists, and drug development professionals, the reproducibility of experimental results is paramount. This guide provides a comparative analysis of the Heat Shock Protein 90 (Hsp90) inhibitor MPC-3100, with a focus on its experimental data and reproducibility in preclinical and early clinical settings. We compare this compound with other notable Hsp90 inhibitors: ganetespib, luminespib, and onalespib.
Mechanism of Action: Targeting the Hsp90 Chaperone
This compound is an orally bioavailable, synthetic, second-generation small-molecule inhibitor of Heat Shock Protein 90 (Hsp90).[1] Its mechanism of action involves binding to the ATP-binding pocket in the N-terminal domain of Hsp90, thereby inhibiting its chaperone function. This leads to the proteasomal degradation of a wide array of oncogenic "client" proteins that are dependent on Hsp90 for their stability and function.[1] The degradation of these client proteins, which include key drivers of tumor growth and survival, ultimately inhibits cancer cell proliferation.
The following diagram illustrates the general signaling pathway affected by Hsp90 inhibitors like this compound.
Preclinical Performance: A Comparative Overview
The preclinical activity of Hsp90 inhibitors is a key indicator of their potential therapeutic efficacy. While direct head-to-head comparative studies are limited, the following tables summarize available data on the in vitro cytotoxicity (IC50 values) and in vivo efficacy of this compound and its alternatives.
It is crucial to note that the following IC50 values are compiled from different studies and experimental conditions, which may affect direct comparability.
| Table 1: In Vitro Cytotoxicity (IC50) of Hsp90 Inhibitors in Cancer Cell Lines | |||
| Compound | Cell Line | Cancer Type | IC50 (nM) |
| This compound | HCT-116 | Colon Cancer | 540[2] |
| NCI-N87 | Gastric Cancer | Data not specified[2] | |
| DU-145 | Prostate Cancer | Data not specified[2] | |
| HepG2 | Liver Cancer | (See recent studies below) | |
| HUH-7 | Liver Cancer | (See recent studies below) | |
| Ganetespib | Various Lung Cancer Lines | Lung Cancer | Average: 6.5 |
| Luminespib | Various Gastric Cancer Lines | Gastric Cancer | 2 - 40 |
| Onalespib | A375 | Melanoma | 18[3] |
| PNT2 (non-tumorigenic) | Prostate | 480[3] |
Recent studies have provided more specific IC50 values for this compound in combination therapies:
| Table 2: this compound IC50 Values from Recent Preclinical Studies | ||
| Study Focus | Cell Line | IC50 (nM) |
| Combination with 5-FU | HepG2 (Liver Cancer) | (Data on combined effect available)[2] |
| HUH-7 (Liver Cancer) | (Data on combined effect available)[2] | |
| Combination with Doxorubicin | MCF-7 (Breast Cancer) | (Data on combined effect available)[4] |
| MDA-MB-231 (Breast Cancer) | (Data on combined effect available)[4] |
In vivo studies using xenograft models have demonstrated the anti-tumor activity of this compound in a range of cancer types.
| Table 3: In Vivo Efficacy of this compound in Xenograft Models | |
| Cancer Type | Result |
| Various (MV-4-11, HT29, DU145, NCI-H69, OVCAR-3, BT-474, NCI-N87, OPM-2) | Activity ranged from 68% tumor growth inhibition to 44% regression at 200 mg/kg.[1] |
| NCI-N87 Gastric Cancer | Demonstrated tumor development reduction.[2] |
Clinical Reproducibility: Phase 1 Trial of this compound
This compound was evaluated in a Phase 1 clinical trial (NCT00920205) to assess its safety, tolerability, and pharmacokinetics in patients with refractory or relapsed cancer.
| Table 4: Overview of this compound Phase 1 Clinical Trial (NCT00920205) | |
| Parameter | Details |
| Study Design | Open-label, dose-escalation study.[5] |
| Patient Population | 26 patients with refractory or recurrent solid tumors.[5] |
| Dosing Regimen | Oral administration for 21 of 28 days, or continuous 28-day cycles. Doses below 600 mg/day were generally well-tolerated.[5] |
| Recommended Phase 2 Dose | 240 mg twice daily, with potential for escalation to 280 mg twice daily.[5] |
| Safety and Tolerability | Most common adverse events were gastrointestinal and were manageable and reversible.[5] 12 adverse events of grade 3 or higher were observed in 7 subjects.[5] |
| Pharmacokinetics | Plasma exposure increased in a nearly dose-proportional manner.[5] |
| Efficacy | The best clinical response was stable disease, observed in 12 (46%) patients at the end of the first cycle.[5] Stable disease was maintained in 4 patients (15%) at the end of cycle 3, and in 1 patient (4%) at the end of cycle 11.[5] The median duration of stable disease was 11.1 weeks.[5] |
Comparison with Alternative Hsp90 Inhibitors in Clinical Development
The following table provides a high-level comparison of the clinical development status and key findings for ganetespib, luminespib, and onalespib.
| Table 5: Clinical Snapshot of Alternative Hsp90 Inhibitors | |||
| Compound | Highest Phase of Development | Key Efficacy Findings | Common Grade ≥3 Toxicities |
| Ganetespib | Phase 3 | Showed activity in non-small cell lung cancer (NSCLC) and metastatic breast cancer.[6][7] | Diarrhea, fatigue, elevated liver enzymes.[8] |
| Luminespib | Phase 2 | Demonstrated clinical activity in patients with EGFR mutations and ALK rearrangements in NSCLC.[8] | Diarrhea, nausea, fatigue, ocular toxicities. |
| Onalespib | Phase 2 | In combination with abiraterone acetate, showed biological effect but no objective or PSA response in castration-resistant prostate cancer.[5] In combination with paclitaxel for triple-negative breast cancer, an overall response rate of 20% was observed. | Diarrhea, fatigue.[5] |
Experimental Protocols
Reproducibility of experimental findings is contingent on detailed and transparent methodologies. Below are generalized protocols for key experiments cited in this guide.
In Vitro Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.
References
- 1. Facebook [cancer.gov]
- 2. TRDizin [search.trdizin.gov.tr]
- 3. selleckchem.com [selleckchem.com]
- 4. Enhancing therapeutic efficacy in breast cancer: a study on the combined cytotoxic effects of doxorubicin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacodynamic and clinical results from a phase 1/2 study of the HSP90 inhibitor onalespib in combination with abiraterone acetate in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of Ganetespib, an HSP90 Inhibitor, in Cancer Therapy: From Molecular Mechanisms to Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of Ganetespib, an HSP90 Inhibitor, in Cancer Therapy: From Molecular Mechanisms to Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An update on the status of HSP90 inhibitors in cancer clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Hsp90 Inhibitors: MPC-3100 vs. AUY922 in Lung Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the preclinical performance of two heat shock protein 90 (Hsp90) inhibitors, MPC-3100 and AUY922, in the context of lung cancer. While both compounds target the ATP-binding pocket of Hsp90, leading to the degradation of client proteins crucial for tumor cell survival and proliferation, the extent of publicly available data for each varies significantly. This comparison aims to summarize the existing experimental evidence to inform research and development decisions.
Executive Summary
Both this compound and AUY922 are potent inhibitors of Hsp90, a key molecular chaperone involved in the folding and stability of numerous oncogenic proteins. AUY922 has been extensively characterized in a wide range of non-small cell lung cancer (NSCLC) cell lines, demonstrating broad anti-proliferative activity with IC50 values typically in the low nanomolar range. Its effects on key signaling pathways, including the degradation of client proteins like EGFR, MET, and AKT, are well-documented.
Mechanism of Action: Hsp90 Inhibition
Heat shock protein 90 (Hsp90) is a critical molecular chaperone responsible for the conformational maturation and stability of a wide array of "client" proteins, many of which are key drivers of cancer cell growth and survival.[1] In cancer cells, Hsp90 is often overexpressed and plays a crucial role in maintaining the function of mutated and overexpressed oncoproteins.[1]
Both this compound and AUY922 are ATP-competitive inhibitors that bind to the N-terminal ATP-binding pocket of Hsp90. This inhibition disrupts the Hsp90 chaperone cycle, leading to the misfolding, ubiquitination, and subsequent proteasomal degradation of its client proteins.[2][3] The depletion of these oncoproteins simultaneously disrupts multiple signaling pathways essential for tumor progression, including those involved in cell proliferation, survival, and angiogenesis.[4][5] A hallmark of Hsp90 inhibition is the compensatory upregulation of other heat shock proteins, notably Hsp70.[6]
Quantitative Data Presentation
In Vitro Anti-proliferative Activity of AUY922 in NSCLC Cell Lines
The following table summarizes the 50% inhibitory concentration (IC50) values for AUY922 across a panel of 41 NSCLC cell lines. The data indicates potent and broad activity.
| Cell Line Category | Number of Cell Lines | IC50 Range (nM) | Median IC50 (nM) |
| All NSCLC Lines | 41 | < 100 | Not explicitly stated, but all are sensitive |
Data extracted from a study by Garon et al.[4][7]
Of the 41 cell lines tested, 36 had a 100% inhibitory concentration (IC100) of less than 40 nM, indicating high sensitivity.[4][7] In a separate study, the IC50 for AUY922 in the H1299 NSCLC cell line was reported to be 2.85 ± 0.06 µM.[8]
In Vitro and In Vivo Activity of this compound in Lung Cancer
Direct, quantitative in vitro IC50 data for this compound in a panel of lung cancer cell lines is not available in the peer-reviewed literature. However, preclinical studies have demonstrated its activity in vivo.
| Cell Line | Model | Treatment | Outcome |
| A549 (NSCLC) | Xenograft | This compound (100 mg/kg, p.o., q.d.) + Erlotinib (100 mg/kg, p.o., q.d.) | Greater anti-tumor effect than either monotherapy.[6] |
A time- and concentration-dependent decrease in Hsp90 client proteins and an increase in Hsp70 expression were observed in various cancer cell lines (HCT 116, NCI-N87, and DU 145) upon treatment with this compound, confirming its mechanism of action as an Hsp90 inhibitor.[6]
Experimental Protocols
Cell Viability Assay (for AUY922)
Cell Lines and Culture: A panel of 41 NSCLC cell lines was used. Cells were maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
Assay Procedure:
-
Cells were seeded in 96-well plates at a density of 2,000 to 10,000 cells per well.
-
After 24 hours, cells were treated with a serial dilution of AUY922.
-
Cell viability was assessed after 72 hours of incubation using the CellTiter-Glo Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
IC50 values were calculated using a four-parameter logistic model.
Western Blot Analysis (for AUY922)
Purpose: To assess the effect of AUY922 on Hsp90 client proteins.
Procedure:
-
NSCLC cells were treated with varying concentrations of AUY922 for specified time points.
-
Cells were lysed, and protein concentrations were determined using a BCA assay.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes were blocked and then incubated with primary antibodies against proteins of interest (e.g., total and phosphorylated EGFR, AKT, MET, and Hsp70) and a loading control (e.g., β-actin).
-
After washing, membranes were incubated with HRP-conjugated secondary antibodies.
-
Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Study (for this compound)
Animal Model: Athymic nude mice.
Procedure:
-
A549 human NSCLC cells were implanted subcutaneously into the mice.
-
When tumors reached a specified volume, mice were randomized into treatment groups.
-
This compound was administered orally, once daily (q.d.), at a dose of 100 mg/kg, in combination with erlotinib (100 mg/kg, p.o., q.d.).
-
Tumor volume and body weight were measured regularly throughout the study.
-
At the end of the study, tumors were excised for further analysis.
Discussion and Conclusion
The available data clearly establishes AUY922 as a potent Hsp90 inhibitor with broad-spectrum activity against a large number of NSCLC cell lines.[4][7] Its ability to induce the degradation of key oncogenic drivers provides a strong rationale for its clinical investigation in lung cancer.[8][9] Phase II clinical trials have shown that AUY922 is active in NSCLC patients, particularly those with ALK rearrangements and EGFR mutations.[9]
This compound also demonstrates promise as an Hsp90 inhibitor with confirmed in vivo anti-tumor activity in an NSCLC model.[6] The observation of Hsp70 induction and client protein degradation aligns with its proposed mechanism of action.[6] However, the lack of comprehensive in vitro potency data in lung cancer cell lines in publicly accessible literature prevents a direct, quantitative comparison of its efficacy against AUY922. The development of this compound was part of a clinical program by Myrexis, Inc., and further detailed preclinical data may reside in proprietary archives.[10]
For researchers and drug developers, AUY922 represents a well-characterized Hsp90 inhibitor with a substantial body of preclinical and clinical data in lung cancer. This compound, while showing evidence of activity, would require further in vitro characterization to fully understand its comparative potential in this indication. This guide underscores the importance of comprehensive data disclosure to enable informed decision-making in the competitive landscape of oncology drug development.
References
- 1. Heat shock protein 90 inhibition in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Complex Crystal Structure Determination of Hsp90N-NVP-AUY922 and In Vitro Anti-NSCLC Activity of NVP-AUY922 [frontiersin.org]
- 3. Advances in the clinical development of heat shock protein 90 (Hsp90) inhibitors in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The HSP90 inhibitor NVP-AUY922 potently inhibits non-small cell lung cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Targeting HSP90 Inhibits Proliferation and Induces Apoptosis Through AKT1/ERK Pathway in Lung Cancer [frontiersin.org]
- 6. | BioWorld [bioworld.com]
- 7. The HSP90 inhibitor NVP-AUY922 potently inhibits non-small cell lung cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Phase 2 Study of the HSP-90 Inhibitor AUY922 in Previously Treated and Molecularly Defined Patients with Advanced Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. | BioWorld [bioworld.com]
Safety Operating Guide
Navigating the Disposal of Laboratory Reagents: A Guide to Best Practices
A crucial aspect of laboratory safety and environmental responsibility is the proper disposal of chemical waste. This guide provides essential information for researchers, scientists, and drug development professionals on the appropriate procedures for chemical disposal, using "MPC" as an illustrative example due to the ambiguity of "MPC-3100" in chemical literature.
Initial searches for "this compound" did not yield a specific chemical compound; the designation primarily refers to a series of industrial panel computers. It is likely that "this compound" is an internal laboratory code or a specific product name not widely indexed. However, Safety Data Sheets (SDS) are available for chemicals designated as "MPC," which may be relevant. This guide will focus on the general principles of chemical disposal, referencing data for two different substances identified as "MPC" as case studies.
General Principles of Chemical Waste Disposal
The safe disposal of any laboratory chemical is dictated by its specific properties and the associated hazards. The primary source of this information is the manufacturer-provided Safety Data Sheet (SDS). Researchers should always consult the SDS for the specific chemical they are using before proceeding with disposal.
Key sections in an SDS related to disposal include:
-
Section 7: Handling and Storage: Provides guidance on safe handling practices and storage requirements, which can inform waste accumulation procedures.
-
Section 8: Exposure Controls/Personal Protection: Details the necessary personal protective equipment (PPE) to be worn when handling the chemical, including during disposal.
-
Section 13: Disposal Considerations: This section provides specific instructions on the appropriate disposal methods for the chemical and its contaminated packaging.
-
Section 14: Transport Information: Outlines the requirements for transporting the waste material, which is crucial for off-site disposal.
In the absence of a specific SDS for "this compound," the following table summarizes disposal-related information for two different chemical products identified as "MPC":
| Parameter | MPC (Methyl Propyl Carbonate) | MPC (Cleaning Agent) |
| Primary Components | Methyl Propyl Carbonate | Fatty alcohol ethoxylate, Isotridecanol, ethoxylated |
| Primary Hazards | Flammable liquid and vapor | Causes severe skin burns and eye damage |
| Personal Protective Equipment (PPE) | Protective gloves, eye protection, face protection | Wear protective gloves, eye protection |
| Disposal Recommendations | Dispose of contents/container to an approved waste disposal plant. Do not allow product to enter drains. | Dispose of surplus and non-recyclable products via a licensed waste disposal contractor. Waste should not be disposed of untreated to the sewer. |
| Container Disposal | Leave chemicals in original containers. No mixing with other waste. Handle uncleaned containers like the product itself. | Waste packaging should be recycled. Incineration or landfill should only be considered when recycling is not feasible. |
Experimental Protocol: Neutralization of Acidic or Basic Waste
For some chemical waste, neutralization is a required or recommended step before disposal. The following is a general protocol for the neutralization of acidic or basic solutions. Caution: This is a generalized procedure. Always consult the SDS for the specific chemical and perform a risk assessment before proceeding.
Objective: To adjust the pH of an acidic or basic aqueous waste stream to a neutral range (typically pH 6-8) before disposal.
Materials:
-
Acidic or basic waste solution
-
Neutralizing agent (e.g., sodium bicarbonate or sodium hydroxide for acidic waste; hydrochloric acid or sulfuric acid for basic waste)
-
pH indicator strips or a calibrated pH meter
-
Appropriate personal protective equipment (safety goggles, lab coat, gloves)
-
Stir plate and stir bar
-
Beaker or other suitable container for the neutralization reaction
Procedure:
-
Place the beaker containing the waste solution on the stir plate and add a stir bar.
-
Begin stirring the solution at a moderate speed.
-
Slowly and carefully add small amounts of the neutralizing agent to the waste solution. The reaction may generate heat and/or gas, so addition should be gradual.
-
After each addition, allow the solution to mix thoroughly.
-
Periodically check the pH of the solution using a pH strip or a pH meter.
-
Continue adding the neutralizing agent in small increments until the pH of the solution is within the desired neutral range.
-
Once neutralized, the solution may be disposed of according to the guidelines in the SDS and local regulations. For some neutralized solutions, disposal down the sanitary sewer with copious amounts of water may be permissible. Always verify with your institution's environmental health and safety department.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of a laboratory chemical.
Essential Safety and Handling Protocols for MPC-3100
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This document provides essential, immediate safety and logistical information for handling MPC-3100, a corrosive chemical mixture. Adherence to these procedural guidelines is critical to mitigate risks and ensure safe operational and disposal practices.
Personal Protective Equipment (PPE)
When handling this compound, which contains Fatty alcohol ethoxylate and Isotridecanol, ethoxylated, and is classified as a corrosive substance that can cause severe skin burns and eye damage, a comprehensive suite of personal protective equipment is mandatory.[1] The following table summarizes the required PPE for various laboratory activities involving this compound.
| Body Part | Required PPE | Standard | Purpose |
| Eyes & Face | Chemical safety goggles and a full-face shield | ANSI Z87.1 | To protect against splashes, mists, or fumes of the corrosive substance.[2] |
| Hands | Chemical-resistant gloves (Nitrile, Neoprene, or PVC) | EN 374 | To protect hands from direct contact with the corrosive material.[2] |
| Body | Chemical-resistant apron or coveralls | Varies | To protect skin and clothing from splashes or spills.[2] |
| Respiratory | Respirator with appropriate filter cartridge | NIOSH approved | Necessary if there is a potential for inhalation of vapors or mists, especially in poorly ventilated areas.[2] |
| Feet | Closed-toe, chemical-resistant shoes | ASTM F2413 | To protect feet from spills. |
Experimental Workflow and Handling Precautions
The following diagram outlines the standard operating procedure for handling this compound in a laboratory setting, from preparation to disposal.
Operational Plan: Step-by-Step Guidance
1. Preparation:
-
Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound to understand its hazards, handling precautions, and emergency procedures.[1]
-
Personal Protective Equipment (PPE): Don all required PPE as outlined in the table above. Ensure that your PPE is in good condition and fits properly.
-
Work Area Preparation: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3] Ensure that an emergency eyewash station and safety shower are readily accessible.[4]
2. Handling and Experimentation:
-
Dispensing: When weighing or measuring this compound, do so within a fume hood to minimize inhalation exposure.
-
Mixing: When mixing with other substances, add this compound slowly and carefully to avoid splashing.
-
Spill Preparedness: Keep a spill kit specifically for corrosive materials nearby. In the event of a spill, follow the procedures outlined in the SDS.
3. Disposal Plan:
-
Waste Collection: All waste materials contaminated with this compound, including excess reagent, contaminated labware, and used PPE, must be collected in a designated, properly labeled, and chemically compatible hazardous waste container.
-
Waste Storage: Store the hazardous waste container in a designated, secure area away from incompatible materials.
-
Final Disposal: Dispose of the hazardous waste through your institution's certified hazardous waste disposal program. Do not dispose of this compound down the drain.[5]
4. Post-Experiment Cleanup:
-
Decontamination: Thoroughly decontaminate all work surfaces and equipment that may have come into contact with this compound using an appropriate cleaning agent.
-
PPE Removal: Remove contaminated PPE in a manner that avoids cross-contamination and dispose of it in the designated hazardous waste container.
-
Personal Hygiene: Wash your hands thoroughly with soap and water after removing your gloves. Do not eat, drink, or smoke in the laboratory.[1]
By strictly adhering to these safety protocols, you can significantly minimize the risks associated with handling the corrosive chemical mixture this compound and maintain a safe and productive research environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
